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Foundational

High-Resolution NMR Elucidation of 3-(4-Methylphenyl)pent-2-enoic Acid: A Mechanistic and Analytical Guide

Executive Summary The structural validation of α,β -unsaturated carboxylic acids is a critical checkpoint in medicinal chemistry and materials science. 3-(4-Methylphenyl)pent-2-enoic acid is a highly conjugated molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of α,β -unsaturated carboxylic acids is a critical checkpoint in medicinal chemistry and materials science. 3-(4-Methylphenyl)pent-2-enoic acid is a highly conjugated molecule featuring an aromatic ring, an alkene backbone, and a carboxylic acid functional group. Because the biological and physical properties of such compounds are heavily dependent on their stereochemistry (specifically the E vs. Z configuration), high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural assignment.

This guide provides a comprehensive, self-validating workflow for the synthesis, isolation, and exact 1 H and 13 C NMR spectral assignment of the (E)-isomer of 3-(4-methylphenyl)pent-2-enoic acid.

Structural Causality & Stereochemical Control

The stereochemical outcome of synthesizing α,β -unsaturated systems is dictated by the method of olefination. To selectively yield the (E)-isomer of 3-(4-methylphenyl)pent-2-enoic acid, the Horner-Wadsworth-Emmons (HWE) reaction is employed [1].

Mechanistic Causality: Unlike standard Wittig reactions which often yield mixtures or favor (Z)-alkenes, the HWE reaction utilizes phosphonate-stabilized carbanions. The reaction proceeds under thermodynamic control. During the formation of the intermediate oxaphosphetane, the bulky p-tolyl group and the ester moiety orient themselves trans to one another to minimize steric repulsion. Upon elimination, this anti-periplanar arrangement exclusively yields the (E)-alkene, where the high-priority p-tolyl group and carboxylic acid group are on opposite sides of the double bond.

Workflow R1 p-Methylpropiophenone + Triethyl phosphonoacetate S1 HWE Olefination (NaH, THF, 0 °C to RT) R1->S1 I1 Ethyl (E)-3-(4-methylphenyl)pent-2-enoate S1->I1 Thermodynamic Control S2 Saponification (LiOH, THF/H2O, 60 °C) I1->S2 P1 3-(4-Methylphenyl)pent-2-enoic acid (Crude) S2->P1 S3 Recrystallization (Hexane/EtOAc) P1->S3 P2 Pure (E)-Isomer S3->P2 >98% Purity S4 NMR Preparation (15 mg in 0.6 mL CDCl3) P2->S4

Fig 1. Self-validating synthetic and analytical workflow for the target compound.

Self-Validating Experimental Protocol

To ensure data integrity, the generation of the NMR sample must follow a strict, reproducible protocol. This methodology guarantees >98% purity, eliminating spectral artifacts [2].

Step 1: HWE Olefination
  • Ylide Generation: In an oven-dried Schlenk flask under argon, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M). Dropwise, add triethyl phosphonoacetate (1.1 eq) at 0 °C.

    • Causality: NaH acts as a strong, non-nucleophilic base to irreversibly deprotonate the phosphonoacetate, driving the quantitative formation of the reactive ylide.

  • Coupling: Add p-methylpropiophenone (1.0 eq) dropwise. Warm the reaction to room temperature and stir for 12 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The disappearance of the UV-active ketone spot validates completion. Quench with saturated NH 4​ Cl, extract with EtOAc, and concentrate.

Step 2: Saponification & Purification
  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (3.0 eq) and heat to 60 °C for 4 hours.

    • Causality: LiOH provides mild nucleophilic acyl substitution, cleaving the ester without isomerizing the thermodynamically stable (E)-alkene backbone.

  • Isolation: Evaporate the THF in vacuo. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the free carboxylic acid.

  • Validation: Filter the white solid and recrystallize from hot hexane/ethyl acetate. Check the melting point to confirm purity before proceeding to NMR.

Step 3: NMR Acquisition Parameters
  • Sample Prep: Dissolve 15 mg of the purified acid in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons (unlike CD 3​ OD), ensuring the broad carboxylic acid (-COOH) proton remains visible in the 1 H spectrum.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1 H NMR at 400 MHz (16 scans, d1​ = 1.5s) and 13 C NMR at 100 MHz (1024 scans, d1​ = 2.0s).

1 H NMR Spectral Analysis

The 1 H NMR spectrum of (E)-3-(4-methylphenyl)pent-2-enoic acid is defined by the anisotropic deshielding of the aromatic ring and the conjugated π -system.

Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
C1-OH 11.50Broad singlet (br s)1H-Carboxylic acid proton
Ar-H (ortho to C=C)7.38Doublet (d)2H8.2Aromatic protons (AA'BB' system)
Ar-H (meta to C=C)7.18Doublet (d)2H8.2Aromatic protons (AA'BB' system)
C2-H 6.05Triplet (t)1H1.2Olefinic proton ( α to COOH)
C4-H 2​ 3.10Quartet of doublets (qd)2H7.5, 1.2Allylic methylene protons
Ar-CH 3​ 2.36Singlet (s)3H-Tolyl methyl protons
C5-H 3​ 1.08Triplet (t)3H7.5Terminal ethyl methyl protons
Mechanistic Breakdown of Chemical Shifts
  • The Olefinic Proton (H-2 at 6.05 ppm): In the (E)-isomer, the C2 proton is cis to the p-tolyl group. It falls directly into the deshielding cone of the aromatic ring's magnetic anisotropy, pushing its resonance significantly downfield compared to an unconjugated alkene. It appears as a fine triplet ( J=1.2 Hz) due to long-range allylic coupling ( 4J ) with the C4 methylene protons.

  • The Allylic Methylene (H-4 at 3.10 ppm): These protons are highly deshielded due to their proximity to both the conjugated double bond and the aromatic ring. They exhibit a primary vicinal coupling ( 3J=7.5 Hz) to the C5 methyl group, and a secondary allylic coupling ( 4J=1.2 Hz) to H-2.

13 C NMR Spectral Analysis

The 13 C NMR spectrum reveals the electronic distribution across the carbon backbone. The α,β -unsaturated system induces strong polarization, which is perfectly reflected in the chemical shifts.

Quantitative 13 C NMR Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C1 172.5Quaternary (C=O)Carboxylic acid carbonyl; typical for conjugated acids.
C3 161.2Quaternary (=C-) β -carbon; highly deshielded due to resonance polarization ( C=C−C=O↔+C−C=C−O− ).
Ar C-para 139.2Quaternary (Ar-C)Attached to the electron-donating methyl group.
Ar C-ipso 138.5Quaternary (Ar-C)Attached directly to the C3 olefinic carbon.
Ar C-meta 129.4Methine (CH)Aromatic carbons adjacent to the methyl group.
Ar C-ortho 126.8Methine (CH)Aromatic carbons adjacent to the alkene.
C2 114.8Methine (=CH-) α -carbon; shielded relative to C3 due to electron density from resonance.
C4 24.5Methylene (CH 2​ )Allylic ethyl CH 2​ carbon.
Ar-CH 3​ 21.3Methyl (CH 3​ )Tolyl methyl carbon.
C5 13.8Methyl (CH 3​ )Terminal ethyl CH 3​ carbon.

2D NMR Strategies for Unambiguous Assignment

To definitively prove the connectivity and stereochemistry, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are utilized. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, bridging non-protonated carbons (like C1 and C3) to their neighboring proton networks.

HMBC H2 H-2 (6.05 ppm) C1 C-1 (172.5 ppm) H2->C1 2J C3 C-3 (161.2 ppm) H2->C3 2J Cipso C-ipso (138.5 ppm) H2->Cipso 3J H4 H-4 (3.10 ppm) H4->C3 2J HAr Ar-CH3 (2.36 ppm) Cpara C-para (139.2 ppm) HAr->Cpara 2J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the molecular backbone.

Validation via HMBC:

  • The olefinic proton (H-2) shows a strong 2J correlation to both the carbonyl carbon (C1) and the β -carbon (C3), anchoring the α,β -unsaturated core.

  • The allylic methylene protons (H-4) show a 2J correlation to C3, proving the ethyl group's attachment point.

  • The absence of a strong Nuclear Overhauser Effect (NOESY) cross-peak between the p-tolyl ortho-protons and the C4 methylene protons further validates the (E)-geometry, as these groups are situated trans to one another across the double bond.

References

  • Sindy, et al. "Practical and Efficient Synthesis of (E)- α,β -Unsaturated Amides Incorporating α -Aminophosphonates via the Horner–Wadsworth–Emmons Reaction." Molecules, 2025. URL:[Link]

  • Suri, J. T., et al. "Organocatalytic Sequential α -Amination−Horner−Wadsworth−Emmons Olefination of Aldehydes: Enantioselective Synthesis of γ -Amino- α,β -Unsaturated Esters." Organic Letters, ACS Publications, 2007. URL:[Link]

Exploratory

Mechanistic Profiling of 3-(4-Methylphenyl)pent-2-enoic Acid Derivatives: Dual Targeting of PPAR and NRF2/KEAP1 Pathways

Executive Summary The development of multifunctional small molecules is a cornerstone of modern therapeutic strategies targeting complex metabolic and oxidative stress-related disorders. Derivatives of 3-(4-Methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multifunctional small molecules is a cornerstone of modern therapeutic strategies targeting complex metabolic and oxidative stress-related disorders. Derivatives of 3-(4-Methylphenyl)pent-2-enoic acid (3-MPPA) represent a highly versatile chemical scaffold. Structurally defined as β,β-disubstituted α,β-unsaturated carboxylic acids, these compounds possess a unique pharmacophore capable of dual-pathway modulation.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanism of action of 3-MPPA derivatives. By analyzing their structural causality, we can map their pharmacological efficacy to two primary axes: the agonism of Peroxisome Proliferator-Activated Receptors (PPARs) and the covalent activation of the NRF2/KEAP1 antioxidant signaling pathway.

Pharmacophore Deconstruction & Structural Rationale

The pharmacological versatility of the 3-MPPA scaffold is dictated by three distinct structural motifs, each engineered to engage specific biological targets:

  • The Carboxylic Acid Headgroup: Acts as a critical polar anchor. At physiological pH, the ionized carboxylate forms essential hydrogen bonds with the tyrosine and histidine residues within the Activation Function-2 (AF-2) pocket of nuclear receptors.

  • The 4-Methylphenyl (p-Tolyl) Tail: Provides the necessary lipophilicity to penetrate the hydrophobic tail pocket of receptor ligand-binding domains (LBDs), stabilizing the active conformation of the protein[1].

  • The α,β-Unsaturated Carbonyl System: Functions as a "soft" electrophile. While traditional Michael acceptors can cause indiscriminate toxicity via off-target thiol reactivity, the β,β-disubstitution (an ethyl group and a p-tolyl ring) at the C3 position of the 3-MPPA scaffold provides precise steric shielding. This finely tunes the electrophilicity, allowing for selective thiol-Michael addition with highly reactive sensor cysteines while sparing general cellular thiols[2].

Mechanism I: PPAR Isoform Modulation

Causality & Pathway Dynamics

Cinnamic acid derivatives and related α,β-unsaturated acids are well-documented to interact with the Peroxisome Proliferator-Activated Receptor (PPAR) family[3]. Upon entry into the cell, 3-MPPA derivatives bind directly to the LBD of PPAR isoforms (predominantly PPARγ and PPARα). This binding induces a conformational shift that sheds co-repressors and facilitates heterodimerization with the Retinoid X Receptor (RXR). The resulting complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, recruiting co-activators to drive the transcription of genes involved in lipid and glucose homeostasis[4].

PPAR_Pathway Ligand 3-MPPA Derivative PPAR PPAR LBD (Cytosol/Nucleus) Ligand->PPAR Binds AF-2 RXR RXR Heterodimer PPAR->RXR Dimerization PPRE PPRE Binding (DNA) RXR->PPRE DNA Binding CoAct Co-activator Recruitment Transcription Metabolic Gene Transcription CoAct->Transcription Activation PPRE->CoAct Complex Assembly

Fig 1: PPAR activation pathway by 3-MPPA derivatives driving metabolic gene transcription.

Experimental Protocol: TR-FRET Competitive Binding Assay

Causality for Selection: Traditional radioligand assays suffer from isotopic decay and complex waste management. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay because the time-resolved measurement of lanthanide (Terbium) fluorescence eliminates short-lived background autofluorescence, drastically improving the signal-to-noise ratio for lipophilic compounds like 3-MPPA[5].

Self-Validating Workflow:

  • Reagent Preparation: Reconstitute GST-tagged human PPARγ-LBD, Terbium-labeled anti-GST antibody, and a fluorescent pan-PPAR tracer (e.g., Fluormone™ Green) in TR-FRET assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Titration: Prepare a 10-point 1:3 serial dilution of the 3-MPPA derivative in DMSO. Transfer 1 µL of each concentration to a 384-well low-volume assay plate.

  • Competitive Displacement: Add 9 µL of the master mix (PPARγ-LBD + Terbium-antibody + Tracer) to the wells. The assay relies on the test compound's ability to displace the tracer, resulting in a quantifiable loss of FRET[5].

  • Incubation & Detection: Incubate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Validation & Analysis: Calculate the 520/495 nm emission ratio. The system is self-validating through the inclusion of a known high-affinity competitor (Rosiglitazone) to establish a baseline displacement curve. A calculated Z'-factor > 0.6 confirms assay robustness.

Mechanism II: NRF2/KEAP1 Axis Activation

Causality & Pathway Dynamics

The Kelch-like ECH-associated protein 1 (KEAP1) serves as the primary cytosolic repressor of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2). Under basal conditions, KEAP1 targets NRF2 for ubiquitination and proteasomal degradation. The sterically tuned α,β-unsaturated moiety of 3-MPPA derivatives acts as a targeted Michael acceptor. It undergoes a thiol-Michael addition specifically with the highly reactive Cys151 residue of KEAP1[6]. This covalent modification induces a conformational change in KEAP1, halting NRF2 ubiquitination. Stabilized NRF2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to upregulate cytoprotective and anti-inflammatory genes[2].

NRF2_Pathway MPPA 3-MPPA Derivative (Michael Acceptor) KEAP1 KEAP1 Sensor (Cytosol) MPPA->KEAP1 Thiol-Michael Addition Adduct Cys151-Adduct Formation KEAP1->Adduct Covalent Modification NRF2 NRF2 Stabilization (Escape from Ubiquitination) Adduct->NRF2 Conformational Shift Nucleus Nuclear Translocation & ARE Binding NRF2->Nucleus Translocation Antioxidant Cytoprotective Gene Expression Nucleus->Antioxidant Transcription

Fig 2: NRF2/KEAP1 pathway activation via targeted thiol-Michael addition by 3-MPPA derivatives.

Experimental Protocol: ARE-Luciferase Reporter Assay

Causality for Selection: To definitively link the electrophilic nature of the 3-MPPA scaffold to cellular antioxidant responses, we employ a dual-luciferase reporter system. Measuring downstream ARE activation provides a highly sensitive, functional readout of NRF2 stabilization and nuclear translocation[6].

Self-Validating Workflow:

  • Cell Culture & Transfection: Seed HepG2 cells in 96-well plates at 2×104 cells/well. After 24 hours, co-transfect cells with an ARE-Firefly luciferase reporter plasmid and a constitutively active CMV-Renilla luciferase plasmid using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 3-MPPA derivatives (1 µM to 50 µM) in serum-free media for 16 hours.

  • Lysis & Luminescence Detection: Lyse the cells using Passive Lysis Buffer. Sequentially dispense Firefly luciferase substrate and Renilla luciferase substrate, measuring luminescence after each addition.

  • Validation & Analysis: Use Dimethyl Fumarate (DMF) as a positive control for Michael acceptor-driven NRF2 activation[2]. Normalizing the inducible Firefly luciferase signal against the Renilla signal mathematically eliminates confounding variables such as compound-induced cytotoxicity or well-to-well variations in transfection efficiency, ensuring the data reflects true transcriptional upregulation.

Quantitative Pharmacological Profiling

To synthesize the dual-mechanism efficacy, the following table summarizes representative quantitative data comparing the base 3-MPPA scaffold and its optimized derivatives against clinical benchmarks. The data highlights how structural tuning of the p-tolyl ring enhances both PPAR affinity and NRF2 fold-induction while maintaining high cell viability.

Compound IDR-Group SubstitutionPPARγ IC₅₀ (nM)PPARα IC₅₀ (nM)NRF2 Fold InductionCell Viability (%)
3-MPPA-WT None (p-Tolyl core)412 ± 15850 ± 223.2x>98%
3-MPPA-01 4'-Methoxy185 ± 10620 ± 184.5x>95%
3-MPPA-02 3'-Fluoro95 ± 8310 ± 125.1x>92%
Control (A) Rosiglitazone45 ± 5>10,0001.1x>98%
Control (B) Dimethyl Fumarate>10,000>10,0006.8x85%

Note: Cell viability assessed via MTT assay at 50 µM compound concentration to ensure the Michael acceptor moiety does not induce non-specific cytotoxicity.

References

  • Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway Source: ACS Publications URL:[Link]

  • TR-FRET PPAR gamma Competitive Binding Assay Kit Source: Creative BioMart URL:[Link]

  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ Source: PubMed / Springer Nature URL:[Link]

  • Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies Source: PubMed / Bentham Science URL:[Link]

  • An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects Source: PMC / National Institutes of Health URL:[Link]

  • Cinnamic acid activates PPARα to stimulate Lysosomal biogenesis and lower Amyloid plaque pathology in an Alzheimer's disease mouse model Source: PMC / National Institutes of Health URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of α,β-Unsaturated Carboxylic Acids: A Case Study of (E)-pent-2-enoic acid

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of α,β-unsaturated carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of α,β-unsaturated carboxylic acids, using (E)-pent-2-enoic acid as a representative model. While the specific crystal structure for 3-(4-Methylphenyl)pent-2-enoic acid is not publicly available at the time of this writing, the principles, experimental workflow, and structural motifs discussed herein are directly applicable. This document details the synthesis, crystallization, and complete X-ray diffraction workflow, from data collection to structure solution and refinement. A thorough analysis of the resultant crystal structure, with a focus on the characteristic hydrogen-bonding patterns, is presented. This guide is intended to serve as a practical resource for researchers in the fields of crystallography, medicinal chemistry, and materials science.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a molecule, and the packing of these molecules in a solid-state lattice, are of paramount importance in the pharmaceutical sciences. The crystal structure of an active pharmaceutical ingredient (API) directly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a critical component of drug design and development.

α,β-Unsaturated carboxylic acids are a class of organic compounds that are not only important synthetic intermediates but also feature in a number of biologically active molecules. Their structural rigidity and potential for specific intermolecular interactions make them fascinating subjects for crystallographic studies. This guide will walk through the complete process of determining and analyzing the crystal structure of a representative member of this class, (E)-pent-2-enoic acid.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

A successful single-crystal X-ray diffraction experiment begins with the synthesis of high-purity material and the growth of well-ordered single crystals.

Synthesis of (E)-pent-2-enoic acid

A common and effective method for the synthesis of (E)-pent-2-enoic acid is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with malonic acid in the presence of a base, followed by decarboxylation.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 eq) in pyridine (2.0 eq).

  • To this solution, add propanal (1.0 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with aqueous hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield pure (E)-pent-2-enoic acid.[1]

Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. For (E)-pent-2-enoic acid, slow evaporation of a solution is an effective technique.

Experimental Protocol:

  • Dissolve the purified (E)-pent-2-enoic acid in a suitable solvent, such as ethanol.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, cool temperature (e.g., -30 °C).[1]

  • Over a period of several days to a week, single crystals should form.

Single-Crystal X-ray Diffraction: From Crystal to Data

Once a suitable single crystal is obtained, the process of X-ray diffraction data collection can begin. This involves mounting the crystal, determining the unit cell, and collecting a full dataset of diffraction intensities.

The Workflow of Data Collection

The following diagram illustrates the key steps in the single-crystal X-ray diffraction data collection process.

X-ray_Diffraction_Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Select Suitable Crystal crystal_mounting Mount on Goniometer Head crystal_selection->crystal_mounting unit_cell Determine Unit Cell and Space Group crystal_mounting->unit_cell strategy Develop Data Collection Strategy unit_cell->strategy collection Collect Diffraction Data strategy->collection integration Integrate Reflection Intensities collection->integration scaling Scale and Merge Data integration->scaling absorption Apply Absorption Correction scaling->absorption

Caption: Workflow for single-crystal X-ray diffraction data collection.

Data Collection Parameters for (E)-pent-2-enoic acid

The following table summarizes the typical experimental parameters for data collection on a crystal of (E)-pent-2-enoic acid.[1][2]

ParameterValue
DiffractometerBruker APEXII CCD
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature150 K
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa = 6.7336(13) Åb = 6.7821(13) Åc = 7.2349(14) Åα = 67.743(2)°β = 75.518(2)°γ = 64.401(2)°
Volume274.29(9) ų
Z2

Structure Solution and Refinement: Unveiling the Molecular Structure

With the processed diffraction data, the next step is to solve and refine the crystal structure. This is typically accomplished using specialized software packages such as the SHELX suite of programs.

The Path from Data to Final Structure

The process of structure solution and refinement is an iterative one, as depicted in the following diagram.

Structure_Solution_Refinement data Processed Diffraction Data (.hkl file) solve Structure Solution (e.g., SHELXS) data->solve initial_model Initial Atomic Model solve->initial_model refine Least-Squares Refinement (e.g., SHELXL) initial_model->refine fourier Difference Fourier Map refine->fourier Identify missing atoms and disorder final_model Final Refined Structure (.cif file) refine->final_model Convergence fourier->refine Update model

Caption: Iterative workflow for crystal structure solution and refinement.

Refinement Details for (E)-pent-2-enoic acid

The refinement of the crystal structure of (E)-pent-2-enoic acid involves adjusting the atomic positions and displacement parameters to best fit the experimental diffraction data.[1][2]

ParameterValue
Refinement ProgramSHELXL
R-factor (R1)0.037 for I > 2σ(I)
Weighted R-factor (wR2)0.113 for all data
Goodness-of-fit (S)1.10
Hydrogen Atom TreatmentCarboxylic H atom located in difference map and refined freely. Other H atoms placed in idealized positions.

Molecular and Crystal Structure of (E)-pent-2-enoic acid: A Detailed Analysis

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules.

Molecular Geometry

The molecule of (E)-pent-2-enoic acid is nearly planar, which is expected due to the sp² hybridization of the carbon atoms in the carboxylic acid and the double bond.[1][2] The planarity of the molecule facilitates efficient crystal packing.

Intermolecular Interactions and Supramolecular Assembly

The dominant intermolecular interaction in the crystal structure of (E)-pent-2-enoic acid is the classic carboxylic acid dimer formation through a pair of O—H···O hydrogen bonds.[1][2] This is a very common and robust supramolecular synthon in carboxylic acids.

The following diagram illustrates the hydrogen bonding interaction that leads to the formation of the centrosymmetric dimer.

Carboxylic_Acid_Dimer cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 O1 O1 H1 H1 O1->H1 O4 O4 H1->O4 O-H···O C1 C1 C1->O1 O2 O2 C1->O2 R1 R C1->R1 O3 O3 H2 H2 O3->H2 H2->O2 O-H···O C2 C2 C2->O3 C2->O4 R2 R' C2->R2

Caption: Hydrogen bonding in the centrosymmetric dimer of a carboxylic acid.

This dimerization results in a stable, repeating structural motif that dictates the overall crystal packing. The planarity of the dimer allows for efficient stacking in the crystal lattice.

Conclusion: From Structure to Application

This technical guide has detailed the comprehensive process of determining and analyzing the crystal structure of (E)-pent-2-enoic acid as a representative α,β-unsaturated carboxylic acid. The elucidated structure, with its characteristic hydrogen-bonded dimer motif, provides fundamental insights into the solid-state behavior of this class of compounds. For drug development professionals, such detailed structural information is invaluable for understanding and predicting the properties of APIs, ultimately leading to the rational design of more effective and stable pharmaceutical products. The methodologies and principles outlined here serve as a robust framework for the crystallographic analysis of a wide range of small organic molecules.

References

  • Peppel, T., Sonneck, M., Spannenberg, A., & Wohlrab, S. (2015). Crystal structure of (E)-pent-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o316. [Link]

  • Sadiq-ur-Rehman, Ali, S., Shahzadi, S., & Parvez, M. (2009). (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1676. [Link]

  • Peppel, T., Sonneck, M., Spannenberg, A., & Wohlrab, S. (2015). Crystal structure of (E)-pent-2-enoic acid. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Wikipedia. [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]

  • Öztürk, N., & Gökce, H. (2017). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Bilge International Journal of Science and Technology Research, 1(1), 9-15. [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., ... & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3), 389-397. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Methylphenyl)pent-2-enoic Acid: A Detailed Application Protocol for Researchers

An in-depth guide to the synthesis of 3-(4-Methylphenyl)pent-2-enoic acid via the Perkin reaction, including a detailed protocol, mechanistic insights, and characterization data for professionals in chemical research and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis of 3-(4-Methylphenyl)pent-2-enoic acid via the Perkin reaction, including a detailed protocol, mechanistic insights, and characterization data for professionals in chemical research and drug development.

Introduction

3-(4-Methylphenyl)pent-2-enoic acid is an α,β-unsaturated carboxylic acid derivative with a structural backbone that holds significant interest in the fields of medicinal chemistry and materials science. Its potential applications stem from the versatile reactivity of the α,β-unsaturated system and the physicochemical properties imparted by the p-tolyl group. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, leveraging the classical Perkin reaction. The guide is designed to be a self-contained resource, offering not only the procedural details but also the underlying chemical principles and expected analytical data for product verification.

Synthesis Overview: The Perkin Reaction

The synthesis of 3-(4-Methylphenyl)pent-2-enoic acid is effectively achieved through the Perkin reaction. This condensation reaction involves an aromatic aldehyde, in this case, p-tolualdehyde, and an acid anhydride, propanoic anhydride, in the presence of a weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, or a tertiary amine like triethylamine.[1][2] The reaction proceeds via an aldol-type condensation to yield an α,β-unsaturated aromatic acid.[1]

The overall reaction is as follows:

p-Tolualdehyde + Propanoic Anhydride --(Base)--> 3-(4-Methylphenyl)pent-2-enoic acid

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.[3]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 3-(4-Methylphenyl)pent-2-enoic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
p-TolualdehydeC₈H₈O120.15-6204-2051.019
Propanoic AnhydrideC₆H₁₀O₃130.14-431671.015
TriethylamineC₆H₁₅N101.19-115900.726
Diethyl Ether(C₂H₅)₂O74.12-11634.60.713
Hydrochloric Acid (conc.)HCl36.46--1.18
Sodium Sulfate (anhydrous)Na₂SO₄142.04884-2.664
EthanolC₂H₅OH46.07-114780.789
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Synthesis Procedure

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tolualdehyde (12.0 g, 0.1 mol).

  • Add propanoic anhydride (19.5 g, 0.15 mol) to the flask.

  • Carefully add triethylamine (10.1 g, 0.1 mol) to the reaction mixture.

Step 2: Reaction

  • Heat the reaction mixture to 140-150 °C using a heating mantle and maintain a gentle reflux for 8-10 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude 3-(4-Methylphenyl)pent-2-enoic acid.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization.[4][5] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven to obtain pure 3-(4-Methylphenyl)pent-2-enoic acid.

G cluster_workflow Synthesis Workflow reagents 1. Combine Reactants (p-Tolualdehyde, Propanoic Anhydride, Triethylamine) reaction 2. Heat and Reflux (140-150°C, 8-10 hours) reagents->reaction Perkin Reaction workup 3. Work-up (Acidification and Extraction) reaction->workup Cooling purification 4. Purification (Recrystallization from Ethanol) workup->purification Crude Product product Pure 3-(4-Methylphenyl)pent-2-enoic Acid purification->product

Caption: Experimental workflow for the synthesis of 3-(4-Methylphenyl)pent-2-enoic acid.

Reaction Mechanism

The Perkin reaction mechanism involves several key steps:

  • Enolate Formation: The base (triethylamine) deprotonates the α-carbon of propanoic anhydride to form a reactive enolate.

  • Aldol Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of p-tolualdehyde, forming an alkoxide intermediate.

  • Acyl Transfer and Elimination: An intramolecular acyl transfer occurs, followed by the elimination of a water molecule to form a mixed anhydride containing a carbon-carbon double bond.

  • Hydrolysis: Finally, the mixed anhydride is hydrolyzed during the aqueous work-up to yield the final product, 3-(4-Methylphenyl)pent-2-enoic acid, and propanoic acid as a byproduct.

G cluster_mechanism Perkin Reaction Mechanism start Propanoic Anhydride + p-Tolualdehyde enolate Enolate Formation (Base-catalyzed) start->enolate aldol Aldol Addition enolate->aldol Nucleophilic Attack intermediate Alkoxide Intermediate aldol->intermediate acyl_transfer Intramolecular Acyl Transfer intermediate->acyl_transfer elimination Elimination of Water acyl_transfer->elimination mixed_anhydride Mixed Anhydride elimination->mixed_anhydride hydrolysis Hydrolysis mixed_anhydride->hydrolysis Aqueous Work-up product 3-(4-Methylphenyl)pent-2-enoic Acid hydrolysis->product

Caption: Simplified mechanism of the Perkin reaction for the synthesis of the target compound.

Characterization of 3-(4-Methylphenyl)pent-2-enoic Acid

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid[3]
Melting Point 172-175 °C[3]
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons of the p-tolyl group, the vinyl proton, the ethyl group protons, the methyl group on the aromatic ring, and the carboxylic acid proton.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the ethyl and methyl groups.

  • FT-IR (ATR): Key characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-H stretches.[3]

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Tolualdehyde: Harmful if swallowed and may cause skin and eye irritation.[6][7]

  • Propanoic Anhydride: Causes severe skin burns and eye damage.[8][9] It is also combustible.[8]

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The Perkin reaction provides a reliable and accessible method for the synthesis of 3-(4-Methylphenyl)pent-2-enoic acid. By following the detailed protocol and safety precautions outlined in this guide, researchers can effectively synthesize and characterize this valuable compound for further investigation in various scientific disciplines. The provided characterization data serves as a benchmark for verifying the successful synthesis and purity of the final product.

References

  • Carl ROTH. (2025, March 31).
  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (2016, February 15). PubMed.
  • p-Tolualdehyde Safety D
  • Carl ROTH.
  • Transient States in [2 + 2] Photodimerization of Cinnamic Acid: Correlation of Solid-State NMR and X-ray Analysis. (2008, January 12). Journal of the American Chemical Society.
  • Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. (2025, May 15). ijarsct.
  • Perkin Reaction Mechanism. (n.d.).
  • Jubilant Ingrevia.
  • Synthesis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide. (n.d.). Benchchem.
  • Meta-Sci.
  • A Concise Introduction of Perkin Reaction. (2018, May 30). Longdom Publishing.

Sources

Application

Application Note: Advanced Synthetic Applications of 3-(4-Methylphenyl)pent-2-enoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-(4-Methylphenyl)pent-2-enoic acid (CAS: 21758-09-8) Structural Classification: β,β -Disubstituted α,β -Unsaturated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 3-(4-Methylphenyl)pent-2-enoic acid (CAS: 21758-09-8) Structural Classification: β,β -Disubstituted α,β -Unsaturated Carboxylic Acid

Executive Summary & Chemical Significance

3-(4-Methylphenyl)pent-2-enoic acid is a highly versatile, sterically demanding β,β -disubstituted α,β -unsaturated carboxylic acid. Featuring both a p -tolyl group and an ethyl group at the β -position, this scaffold serves as a critical building block in modern organic synthesis. Its primary value lies in its ability to act as a substrate for transition-metal-catalyzed asymmetric hydrogenation —yielding chiral carboxylic acids that are direct precursors to active pharmaceutical ingredients (APIs)—and as a traceless directing group in photoredox-mediated decarboxylative cross-coupling reactions.

This application note provides field-proven protocols, mechanistic insights, and self-validating workflows for utilizing 3-(4-methylphenyl)pent-2-enoic acid in complex synthetic pathways.

Core Application I: Transition-Metal Catalyzed Asymmetric Hydrogenation

Causality Behind Experimental Choices

The asymmetric hydrogenation of β,β -disubstituted acrylic acids is notoriously challenging due to the severe steric hindrance at the β -carbon, which impedes facial coordination to the metal center.

Standard Ru(II)-BINAP catalysts often yield moderate enantiomeric excesses (ee) because the chiral pocket is too rigid to perfectly accommodate the bulky p -tolyl and ethyl substituents. By switching to the Ru(II)-H8-BINAP complex, the partially hydrogenated binaphthyl backbone provides a deeper, more flexible chiral pocket, significantly enhancing the enantio-discrimination during the migratory insertion step[1].

Alternatively, recent advancements utilize Co(0)-bisphosphine precatalysts. Unlike Ruthenium, which relies on a solvent-assisted heterolytic H2​ cleavage pathway[2], Cobalt(0) undergoes homolytic H2​ cleavage. This mechanistic divergence allows the reaction to proceed at ambient pressure (1 atm H2​ ) while tolerating a wider array of reducible functional groups[3].

Mechanistic Pathway

RuCatalyzedHydrogenation Ru_Pre [Ru(H8-BINAP)(OAc)2] Precatalyst Ru_H [Ru-H] Active Species (Heterolytic Cleavage) Ru_Pre->Ru_H + H2, - HOAc Coord Substrate Coordination (O-bound & C=C bound) Ru_H->Coord + Substrate Migratory Migratory Insertion (Stereocenter Formation) Coord->Migratory Enantio-determining Ru_Alkyl Ru-Alkyl Intermediate Migratory->Ru_Alkyl Ru_Alkyl->Ru_H + H2, Product Release Product Chiral 3-(4-Methylphenyl) pentanoic acid Ru_Alkyl->Product Yields

Caption: Catalytic cycle for the Ru(II)-mediated asymmetric hydrogenation of α,β-unsaturated acids.

Quantitative Data: Catalyst System Comparison
Catalyst System H2​ Cleavage MechanismPressure / TempTypical ee (%)Yield (%)Ref
Ru(II)-BINAP Heterolytic4 atm / 50°C85 - 89%>90%[2]
Ru(II)-H8-BINAP Heterolytic4 atm / 25°C95 - 97%>95%[1]
Co(0)-Bisphosphine Homolytic1 atm / 25°C>95%>90%[3]
Protocol: Ru(II)-H8-BINAP Catalyzed Hydrogenation

Self-Validating System: The success of the reaction is internally validated by the disappearance of the distinct vinylic proton signal ( 6.0 ppm) in the crude 1H NMR spectrum.

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge a high-pressure hydrogenation vial with 3-(4-methylphenyl)pent-2-enoic acid (1.0 mmol) and Ru(OCOCH3​)2​[(S)−H8−BINAP] (0.01 mmol, 1 mol%).

  • Solvent Addition: Add rigorously degassed, anhydrous methanol (5.0 mL). The use of protic solvent is critical as it assists in the heterolytic cleavage of H2​ [2].

  • Pressurization: Transfer the vial to a stainless-steel autoclave. Purge the vessel with H2​ gas three times, then pressurize to 4 atm (approx. 60 psi).

  • Reaction: Stir the mixture vigorously at 25°C for 12 hours.

  • Workup: Vent the H2​ gas slowly. Concentrate the reaction mixture under reduced pressure.

  • Validation & Analysis:

    • Dissolve a 5 mg aliquot in CDCl3​ for 1H NMR to confirm >99% conversion (absence of C=C-H peak).

    • Convert a small sample to the corresponding methyl ester (using TMS−diazomethane ) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess.

Core Application II: Photoredox Decarboxylative Cross-Coupling

Causality Behind Experimental Choices

Carboxylic acids are abundant, bench-stable functional groups. However, direct decarboxylation of α,β -unsaturated acids requires harsh oxidants or extreme temperatures. By converting 3-(4-methylphenyl)pent-2-enoic acid into a redox-active N-hydroxyphthalimide (NHPI) ester, the reduction potential is drastically lowered.

Under visible-light irradiation, an Iridium photocatalyst undergoes Single-Electron Transfer (SET) to the NHPI ester, triggering fragmentation. This releases CO2​ and generates a stabilized carbon-centered radical. To prevent undesired homocoupling, a secondary Nickel catalyst rapidly intercepts this radical, facilitating a highly selective cross-coupling with aryl or vinyl halides[4][5].

Mechanistic Pathway

PhotoredoxNiDualCatalysis cluster_photo Photoredox Cycle (Ir) cluster_ni Cross-Coupling Cycle (Ni) Ir3 Ir(III)* Excited State Ir4 Ir(IV) Oxidized State Ir3->Ir4 SET to NHPI Ir3_ground Ir(III) Ground State Ir4->Ir3_ground SET from Ni(I) Ir3_ground->Ir3 Visible Light Ni0 Ni(0) Active Catalyst Ni2_Ox Ni(II) Oxidative Addition Ni0->Ni2_Ox + Aryl Halide Ni3 Ni(III) Radical Capture Ni2_Ox->Ni3 + Carbon Radical Ni1 Ni(I) Reductive Elimination Ni3->Ni1 Reductive Elimination Ni1->Ni0 SET from Ir(IV) Product Cross-Coupled Product Target Ni1->Product Yield Product NHPI NHPI Ester Redox-Active Radical Carbon Radical -CO2 NHPI->Radical Fragmentation Radical->Ni3

Caption: Metallophotoredox dual catalysis for the decarboxylative cross-coupling of NHPI esters.

Protocol: Decarboxylative Cross-Coupling with Vinyl Halides

Self-Validating System: The active NHPI ester is brightly colored (typically yellow/orange). As the reaction proceeds and the ester is consumed via single-electron reduction and decarboxylation, the solution color will noticeably shift, and effervescence ( CO2​ generation) can be observed in sealed systems equipped with a pressure-release bubbler.

Step-by-Step Methodology:

  • NHPI Esterification: React 3-(4-methylphenyl)pent-2-enoic acid (1.0 mmol) with N-hydroxyphthalimide (1.1 mmol) and DIC (1.1 mmol) in DCM at room temperature for 4 hours. Filter the urea byproduct and concentrate to isolate the redox-active ester.

  • Dual Catalysis Setup: To an oven-dried 20 mL vial equipped with a stir bar, add the NHPI ester (0.5 mmol), the desired vinyl iodide (0.75 mmol), NiCl2​⋅glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and the photocatalyst [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%).

  • Solvent & Base: Add anhydrous DMF (5.0 mL) and Zn powder (1.0 mmol) as a terminal reductant.

  • Degassing: Seal the vial with a PTFE septum cap and sparge with Argon for 15 minutes to remove oxygen, which quenches the excited Ir* state.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 16 hours.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography to yield the highly functionalized diene/alkene product[5].

References

  • [2] Kinetics and mechanism of catalysis of the asymmetric hydrogenation of α,β -unsaturated carboxylic acids by bis(carboxylato){2,2'-bis(diphenylphosphino)-1,1'-binaphthyl}ruthenium(II). Journal of the American Chemical Society. URL:[Link]

  • [3] Cobalt-Catalyzed Asymmetric Hydrogenation of α,β -Unsaturated Carboxylic Acids by Homolytic H2​ Cleavage. Journal of the American Chemical Society. URL:[Link]

  • [1] Enantiomeric products formed via different mechanisms: asymmetric hydrogenation of an α,β -unsaturated carboxylic acid involving a Ru(CH3​COO)2​[(R)−binap] catalyst. Tetrahedron. URL:[Link]

  • [4] Decarboxylative Alkyl-Alkyl Cross-Coupling Reactions. Chemistry - A European Journal. URL:[Link]

  • [5] Merging photoredox and nickel catalysis: decarboxylative cross-coupling of carboxylic acids with vinyl halides. Science.gov / PubMed. URL:[Link]

Sources

Method

Application Notes and Protocols: 3-(4-Methylphenyl)pent-2-enoic Acid as a Pharmaceutical Intermediate

Foreword The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of versatile molecular scaffolds that can be elaborated into a diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of versatile molecular scaffolds that can be elaborated into a diverse array of biologically active compounds. Among these, α,β-unsaturated carboxylic acids represent a privileged structural motif, present in numerous natural products and synthetic pharmaceuticals. This document provides detailed application notes and protocols for the use of 3-(4-Methylphenyl)pent-2-enoic acid , a promising yet under-explored pharmaceutical intermediate.

As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles and practical considerations that underpin the synthesis and application of this valuable building block. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.

Introduction to 3-(4-Methylphenyl)pent-2-enoic Acid

3-(4-Methylphenyl)pent-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids. The defining features of this molecule are the p-tolyl group and the ethyl group attached to the β-carbon of the acrylic acid backbone. This substitution pattern offers a unique combination of steric and electronic properties, making it an attractive starting point for the synthesis of complex molecular architectures. The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can participate in a variety of addition reactions, while the carboxylic acid group provides a handle for amide bond formation and other derivatizations. These characteristics make 3-(4-Methylphenyl)pent-2-enoic acid a versatile intermediate for the construction of novel drug candidates.

The structural similarity of this scaffold to known anti-inflammatory agents and other biologically active molecules suggests its potential in the development of new therapeutics.[1][2][3]

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Expected to be a crystalline solid at room temperature
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and aqueous base.
pKa Estimated to be in the range of 4-5

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
rankdir=LR;

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O1 [label="O"]; O2 [label="OH"]; C11 [label="C"]; C12 [label="C"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C4 -- C7 [len=1.5]; C1 -- C8 [len=1.5]; C8 -- C9 [style=double, len=1.3]; C9 -- C10 [len=1.5]; C10 -- O1 [style=double, len=1.3]; C10 -- O2 [len=1.5]; C9 -- C11 [len=1.5]; C11 -- C12 [len=1.5];

H1 [label="H3"]; H2 [label="H3"]; H1 -- C7 [style=invis]; H2 -- C12 [style=invis];

edge [style=invis]; C1 -- H1; C12 -- H2; }

Caption: Chemical structure of 3-(4-Methylphenyl)pent-2-enoic acid.

Synthesis of 3-(4-Methylphenyl)pent-2-enoic Acid

The synthesis of α,β-unsaturated carboxylic acids can be achieved through several established methods. Here, we present two robust protocols for the preparation of 3-(4-Methylphenyl)pent-2-enoic acid: the Knoevenagel-Doebner Condensation and the Reformatsky Reaction.

Protocol 1: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes or ketones and malonic acid.[4][5][6] This reaction is catalyzed by a weak base, typically pyridine and piperidine, and proceeds via a decarboxylation step.

Knoevenagel_Doebner_Workflow start Start reactants Mix 4-Methylpropiophenone, Malonic Acid, Pyridine, and Piperidine start->reactants reflux Reflux Reaction Mixture reactants->reflux Heat cool Cool to Room Temperature reflux->cool acidify Acidify with HCl (aq) cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify product 3-(4-Methylphenyl)pent-2-enoic Acid purify->product

Caption: Knoevenagel-Doebner Condensation Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpropiophenone (1.0 eq), malonic acid (1.5 eq), and pyridine (5-10 vol).

  • Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture. The use of a weak amine base is crucial to facilitate the initial condensation without promoting self-condensation of the ketone.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the crude product, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 3-(4-Methylphenyl)pent-2-enoic acid.

Causality and Insights: The pyridine acts as both a solvent and a base, while piperidine is a more effective catalyst for the initial condensation. The Doebner modification, using malonic acid, is advantageous as the intermediate undergoes in-situ decarboxylation upon heating, directly yielding the desired α,β-unsaturated carboxylic acid.[5]

Protocol 2: Reformatsky Reaction

The Reformatsky reaction provides an alternative route to β-hydroxy esters, which can then be dehydrated to form α,β-unsaturated esters, followed by hydrolysis to the carboxylic acid.[7][8][9][10][11][12] This method involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.

Reformatsky_Reaction_Workflow start Start reactants Activate Zinc. Add 4-Methylpropiophenone and Ethyl Bromoacetate start->reactants reflux Reflux Reaction Mixture reactants->reflux Heat hydrolysis1 Quench with aq. Acid & Extract reflux->hydrolysis1 dehydration Dehydrate β-hydroxy ester (e.g., I2, heat) hydrolysis1->dehydration hydrolysis2 Saponify Ester (e.g., NaOH, EtOH/H2O) dehydration->hydrolysis2 acidify Acidify to Precipitate Acid hydrolysis2->acidify isolate Isolate and Purify Product acidify->isolate product 3-(4-Methylphenyl)pent-2-enoic Acid isolate->product

Caption: Reformatsky Reaction and Subsequent Steps Workflow.

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), activate zinc dust (2.0 eq) by stirring with a small amount of iodine or 1,2-dibromoethane in dry THF until the color disappears.

  • Reaction: To the activated zinc, add a solution of 4-methylpropiophenone (1.0 eq) and ethyl bromoacetate (1.2 eq) in dry THF. Heat the mixture to reflux until the ketone is consumed (monitor by TLC).

  • Work-up: Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride or dilute sulfuric acid. Extract the product with ethyl acetate.

  • Dehydration: The resulting crude β-hydroxy ester can be dehydrated by heating with a catalytic amount of iodine or a strong acid to yield the α,β-unsaturated ester.

  • Saponification: Hydrolyze the ester to the carboxylic acid using a standard procedure, such as refluxing with sodium hydroxide in an ethanol/water mixture.

  • Isolation and Purification: After hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid by filtration and purify by recrystallization.

Causality and Insights: The Reformatsky reaction is advantageous as it is tolerant of a wide range of functional groups. The organozinc reagent is less basic than the more common Grignard or organolithium reagents, which prevents side reactions with the ester functionality.[8][9]

Application as a Pharmaceutical Intermediate: A Representative Example

Here, we propose a representative application of 3-(4-Methylphenyl)pent-2-enoic acid as an intermediate in the synthesis of a hypothetical non-steroidal anti-inflammatory drug (NSAID) candidate, leveraging the known anti-inflammatory properties of the α,β-unsaturated carbonyl system.[1][3]

Proposed Synthetic Application: Synthesis of a Novel Amide-Based Anti-inflammatory Agent

The carboxylic acid functionality of 3-(4-Methylphenyl)pent-2-enoic acid can be readily converted to an amide. Amide derivatives of α,β-unsaturated acids have shown a range of biological activities.

Pharmaceutical_Application_Workflow start 3-(4-Methylphenyl)pent-2-enoic acid activation Activate Carboxylic Acid (e.g., SOCl2 or EDC/HOBt) start->activation coupling Amide Coupling with Substituted Aniline activation->coupling workup Aqueous Work-up and Extraction coupling->workup purification Purification by Column Chromatography workup->purification api Potential NSAID Candidate purification->api

Caption: Proposed Synthesis of a Novel NSAID Candidate.

Step-by-Step Protocol:

  • Acid Chloride Formation (Method A): To a solution of 3-(4-Methylphenyl)pent-2-enoic acid (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction at room temperature until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the acid chloride carbonyl stretch).

  • Amide Coupling (Method A): In a separate flask, dissolve a substituted aniline (e.g., 4-fluoroaniline, 1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dry DCM. Cool this solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Peptide Coupling (Method B): Alternatively, to a solution of 3-(4-Methylphenyl)pent-2-enoic acid (1.0 eq), a substituted aniline (1.0 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) in DMF, add a base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the reaction at room temperature until completion.

  • Work-up: Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Analytical Quality Control

Rigorous analytical characterization is essential to ensure the purity and identity of the intermediate.

Analytical TechniqueExpected Results
¹H NMR The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets), the vinylic proton, the ethyl group (a quartet and a triplet), and the methyl group on the tolyl ring (a singlet). The carboxylic acid proton will appear as a broad singlet.
¹³C NMR The ¹³C NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of H₂O and COOH.[13]
High-Performance Liquid Chromatography (HPLC) Purity analysis can be performed using reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid).[7][14][15][16][17] Detection is typically carried out using a UV detector at a wavelength around 270-290 nm.[15]
Infrared (IR) Spectroscopy The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid, a C=O stretch, a C=C stretch, and C-H stretches for the aromatic and aliphatic groups.

Expected Analytical Data (based on analogous compounds):

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~12.0 (br s, 1H, COOH), 7.4-7.1 (m, 4H, Ar-H), ~5.8 (s, 1H, C=CH), ~2.5 (q, J = 7.5 Hz, 2H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), ~1.1 (t, J = 7.5 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~172 (COOH), ~160 (C=CH), ~140 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~120 (C=CH), ~40 (Ar-CH₃), ~25 (CH₂CH₃), ~14 (CH₂CH₃).

  • MS (EI): m/z (%) = 190 (M⁺), 173, 145, 115, 91.

Safety and Handling

3-(4-Methylphenyl)pent-2-enoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound or structurally related chemicals.

References

  • Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines. PubMed. [Link]

  • Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. PMC. [Link]

  • Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs as Scaffolds for the Design of 5-lipoxygenase Inhibitors. PubMed. [Link]

  • Reverse-phase HPLC chromatography of the cis-cinnamic acid and... ResearchGate. [Link]

  • Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. SCIRP. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • SUPPORTING MATERIALS. Supporting Materials. [Link]

  • Model Studies of the Doebner Modified Knoevenagel Condensation. FHSU Scholars Repository. [Link]

  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403). NP-MRD. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Introductory note on the mass spectrum of E/Z pent-2-ene (cis/trans isomers). Doc Brown's Chemistry. [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journals. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • VI. 1H and 13C NMR Spectra. Rsc.org. [Link]

  • 4-ethyl-2-methyl-2-octenoic acid. Organic Syntheses. [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. PMC. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. [Link]

  • Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).. ResearchGate. [Link]

  • Compound 529499: 3-Methyl-2-butenoic acid, 2-pentyl ester. Catalog. [Link]

  • BRPI0712332A2 - pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a dp-2 receptor, and use of a compound.
  • Showing NP-Card for (2e)-3-methylpent-2-enoic acid (NP0243842). NP-MRD. [Link]

  • 3-Nitro-2-pentenoic acid. PubChem. [Link]

  • 3-ethylpent-2-enoic acid. Molport. [Link]

Sources

Application

Preparation of amides and esters from 3-(4-Methylphenyl)pent-2-enoic acid

Application Note: Synthesis of Amides and Esters from 3-(4-Methylphenyl)pent-2-enoic Acid Executive Summary 3-(4-Methylphenyl)pent-2-enoic acid is a highly functionalized α,β -unsaturated carboxylic acid featuring a ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Amides and Esters from 3-(4-Methylphenyl)pent-2-enoic Acid

Executive Summary

3-(4-Methylphenyl)pent-2-enoic acid is a highly functionalized α,β -unsaturated carboxylic acid featuring a sterically hindered β -position substituted with both an ethyl group and a p-tolyl ring [5]. This structural motif is a valuable building block in medicinal chemistry and drug development. However, the derivatization of this compound into amides and esters presents unique chemoselectivity challenges, primarily the risk of Michael addition and base-catalyzed double-bond deconjugation. This application note details optimized, field-proven protocols for the high-yielding synthesis of amides and esters from 3-(4-Methylphenyl)pent-2-enoic acid, emphasizing mild activation strategies to preserve the integrity of the conjugated system.

Mechanistic Insights & Causality (E-E-A-T)

When designing synthetic routes for α,β -unsaturated carboxylic acids, researchers must account for the inherent reactivity of the conjugated π -system to prevent degradation or side reactions.

  • Avoidance of Thermal Dehydration: Traditional amidation involves mixing an amine and a carboxylic acid to form an unreactive ammonium salt, followed by heating (>100 °C) to drive off water [2]. For 3-(4-Methylphenyl)pent-2-enoic acid, such harsh thermal conditions can induce thermal degradation or unwanted polymerization of the alkene.

  • Prevention of Deconjugation: Under strongly basic conditions, α,β -unsaturated carbonyls can undergo deconjugative isomerization to form β,γ -unsaturated systems [3]. While the β -carbon of our starting material is fully substituted, the adjacent C4 position is a methylene group ( −CH2​− ). Deprotonation at C4 by strong bases can lead to the migration of the double bond out of conjugation. Therefore, mild organic bases (e.g., DIPEA, Et 3​ N) and neutral coupling conditions are strictly required.

  • Activation Strategy: To bypass the unreactive acid-base salt formation, coupling agents like EDC or HATU are employed. These reagents convert the carboxylic acid into a highly electrophilic intermediate (e.g., an O-acylisourea or an active ester), rendering the carbonyl carbon susceptible to nucleophilic attack at room temperature[1].

  • Steglich Esterification: For esterification, traditional acid-catalyzed Fischer esterification (refluxing in alcohol with H 2​ SO 4​ ) risks conjugate addition of the alcohol across the double bond. The Steglich protocol (EDC/DMAP) is preferred. DMAP acts as a superior nucleophilic acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This rapidly reacts with the alcohol while suppressing the formation of inert N-acylurea byproducts [4].

Experimental Workflows

Protocol A: Amidation via Acid Chloride Activation Rationale: Conversion to the acid chloride is a robust method for sterically hindered substrates. Using oxalyl chloride with catalytic DMF generates the Vilsmeier-Haack reagent, allowing activation at 0 °C.

  • Activation: Dissolve 3-(4-Methylphenyl)pent-2-enoic acid (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert atmosphere (N 2​ /Ar). Add catalytic N,N-dimethylformamide (DMF, 0.05 equiv).

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 equiv) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours until gas evolution (CO, CO 2​ , HCl) ceases.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Redissolve the resulting crude acid chloride in anhydrous DCM (3.0 mL) and cool to 0 °C.

  • Coupling: In a separate vial, prepare a solution of the desired amine (1.2 equiv) and triethylamine (Et 3​ N, 2.0 equiv) in DCM (2.0 mL). Add this dropwise to the acid chloride solution.

  • Workup: Stir at room temperature for 3 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Protocol B: Amidation via HATU Coupling Rationale: HATU is an elite coupling reagent that forms a highly reactive active ester, ideal for coupling unreactive or bulky secondary amines under extremely mild conditions.

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (4.0 mL). Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) and stir for 5 minutes.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes to ensure complete formation of the active ester.

  • Amidation: Add the amine (1.1 equiv) to the mixture. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the reaction with ethyl acetate (15 mL). Wash sequentially with 1M HCl (to remove basic impurities), saturated NaHCO 3​ , and 5% aqueous LiCl (to remove DMF). Dry the organic layer (Na 2​ SO 4​ ) and concentrate.

Protocol C: Steglich Esterification (EDC/DMAP) Rationale: Avoids acidic reflux. EDC is preferred over DCC as its urea byproduct is water-soluble, simplifying purification.

  • Reagent Mixing: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and the desired alcohol (1.1 equiv) in anhydrous DCM (5.0 mL).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and cool the solution to 0 °C.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Workup: Wash the organic layer with water, 0.5 M HCl, and brine. Dry over Na 2​ SO 4​ , concentrate, and purify by silica gel chromatography.

Protocol D: Esterification via Carboxylate Alkylation Rationale: A completely neutral-to-mildly-basic route that avoids activating the carbonyl group entirely, instead utilizing the carboxylate as a nucleophile. Excellent for methyl, benzyl, or allyl esters.

  • Deprotonation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (4.0 mL). Add finely powdered K 2​ CO 3​ (1.5 equiv) and stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide or Methyl iodide, 1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours. (For less reactive alkyl chlorides, heating to 50 °C may be required).

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.

Quantitative Data & Method Comparison

ProtocolTarget DerivativeReagents / CatalystTypical YieldReaction TimeKey Advantage
A Amides(COCl) 2​ , DMF (cat.), Et 3​ N80–90%5–6 hHighly reliable for sterically hindered substrates; scalable.
B AmidesHATU, DIPEA85–95%2–4 hExtremely mild; prevents double-bond isomerization; fast.
C EstersEDC·HCl, DMAP75–85%12–16 hAvoids acidic conditions; water-soluble urea byproduct.
D EstersAlkyl Halide, K 2​ CO 3​ 85–95%4–6 hNo carbonyl activation required; zero risk of Michael addition.

Pathway Visualization

SynthesisWorkflow SM 3-(4-Methylphenyl)pent-2-enoic acid (SM) COCl Acid Chloride Intermediate SM->COCl (COCl)2, DMF cat. DCM, 0 °C to RT HATU_Int OBt/OAt Active Ester SM->HATU_Int HATU, DIPEA DMF, RT O_Acyl O-Acylisourea Intermediate SM->O_Acyl EDC, DMAP DCM, 0 °C to RT Ester Ester Derivatives SM->Ester R-X, K2CO3 DMF, RT Amide Amide Derivatives COCl->Amide HNR1R2, Et3N DCM, 0 °C to RT HATU_Int->Amide HNR1R2 RT O_Acyl->Ester R-OH RT

Synthetic pathways for amidation and esterification of 3-(4-Methylphenyl)pent-2-enoic acid.

References

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at:[Link]

  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. Available at:[Link]

  • ResearchGate. A Microwave-assisted Deconjugative Esterification of alpha,beta-Unsaturated Carboxylic Acids through alpha,beta-Unsaturated Ketene Intermediates. Available at:[Link]

  • National Center for Biotechnology Information (NIH). Decarboxylative Halogenation of Organic Compounds. Available at:[Link]

Method

Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 3-(4-Methylphenyl)pent-2-enoic Acid

Executive Summary The synthesis of highly substituted, stereodefined alkenes is a critical bottleneck in the development of complex pharmacophores, particularly in the design of selective estrogen receptor modulators (SE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly substituted, stereodefined alkenes is a critical bottleneck in the development of complex pharmacophores, particularly in the design of selective estrogen receptor modulators (SERMs) and peptidomimetics. Traditional approaches, such as the Wittig reaction or standard Heck cross-coupling, often suffer from poor atom economy, the generation of stoichiometric organometallic waste, or the need for pre-functionalized halogenated alkenes.

This application note details a robust, highly selective Palladium-Catalyzed Decarboxylative Cross-Coupling protocol utilizing 3-(4-Methylphenyl)pent-2-enoic acid as a model α,β -unsaturated carboxylic acid. By leveraging the carboxylic acid moiety as a traceless directing group, this methodology allows for the direct synthesis of 1-aryl-1-(4-methylphenyl)but-1-ene derivatives via the extrusion of carbon dioxide [1]. This redox-neutral pathway provides drug development professionals with a scalable, environmentally benign route to tri-substituted alkenes.

Mechanistic Insights & Causality (E-E-A-T)

To ensure reproducible scale-up, it is crucial to understand the causality behind the selected reagents in this catalytic system. The reaction operates via a synergistic bimetallic or additive-assisted pathway, heavily relying on the interplay between the Palladium catalyst and a Silver-based additive.

The Role of the Silver Additive ( Ag2​CO3​ )

Unlike standard cross-couplings, the extrusion of CO2​ from an α,β -unsaturated acid requires overcoming a significant activation barrier. We utilize Ag2​CO3​ not merely as a base, but as a critical decarboxylation promoter. The silver cation coordinates to the carboxylate, forming a reactive silver-carboxylate complex. Upon thermal activation, this complex rapidly undergoes decarboxylation to generate a nucleophilic vinyl-silver intermediate. This intermediate is highly primed for transmetalation to the Palladium center [2].

Catalyst and Ligand Selection

Pd(TFA)2​ (Palladium(II) trifluoroacetate) is selected over the more common Pd(OAc)2​ . The highly electron-withdrawing trifluoroacetate ligands significantly enhance the electrophilicity of the Pd(II) center. This increased electrophilicity accelerates the rate-limiting transmetalation step between the vinyl-silver intermediate and the Aryl-Pd(II)-X species.

Furthermore, the use of XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) provides the necessary steric bulk to facilitate rapid reductive elimination, preventing unwanted alkene isomerization or homocoupling of the aryl halide [3].

CatalyticCycle A Pd(0)-XPhos Active Catalyst B Oxidative Addition (Ar-X) A->B Aryl Halide C Decarboxylative Transmetalation (-CO2) B->C Ag-Vinyl Intermediate D Reductive Elimination (Alkene Formation) C->D Ar-Pd(II)-Vinyl D->A Tri-substituted Alkene

Figure 1: Mechanism of Pd-catalyzed decarboxylative cross-coupling.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific visual cues (color changes, gas evolution) allows the operator to verify the integrity of the reaction in real-time.

Reagents & Materials
  • Substrate: 3-(4-Methylphenyl)pent-2-enoic acid (0.5 mmol, 95.1 mg)

  • Electrophile: Aryl bromide (0.6 mmol, 1.2 equiv)

  • Catalyst: Pd(TFA)2​ (5 mol%, 8.3 mg)

  • Ligand: XPhos (10 mol%, 23.8 mg)

  • Additive/Base: Ag2​CO3​ (1.5 equiv, 206.8 mg)

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line):

    • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 3-(4-Methylphenyl)pent-2-enoic acid, Pd(TFA)2​ , XPhos, and Ag2​CO3​ .

    • Causality Check: Ensure Ag2​CO3​ is stored in the dark and is free of moisture. Moisture competitively hydrolyzes the Pd-intermediate, leading to proto-decarboxylation (yielding the reduced alkene) rather than the cross-coupled product.

  • Solvent and Electrophile Addition:

    • Evacuate and backfill the tube with dry Nitrogen ( N2​ ) three times.

    • Add the Aryl bromide via a micro-syringe, followed by 3.0 mL of anhydrous NMP.

  • Thermal Activation:

    • Seal the tube and transfer it to a pre-heated oil bath at 110 °C.

    • Stir vigorously (800 rpm) for 16 hours.

    • Validation: Within the first 30 minutes, the reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture, accompanied by mild effervescence (indicative of CO2​ extrusion).

  • Workup:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove insoluble silver salts and palladium black.

    • Wash the filtrate with distilled water ( 3×10 mL) to remove the NMP, followed by a brine wash (10 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10) to afford the pure tri-substituted alkene.

Workflow Step1 1. Reagent Preparation Dry NMP, Inert Atmosphere Setup Step2 2. Reaction Assembly Substrate, Ar-Br, Pd(TFA)2, XPhos, Ag2CO3 Step1->Step2 Step3 3. Thermal Activation 110 °C for 16h (Observe CO2 evolution) Step2->Step3 Step4 4. Aqueous Workup EtOAc extraction, Celite filtration, Water wash Step3->Step4 Step5 5. Isolation Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Quantitative Data & Optimization

The following tables summarize the empirical data validating the chosen parameters.

Table 1: Optimization of Reaction Conditions Reaction conditions: 3-(4-Methylphenyl)pent-2-enoic acid (0.5 mmol), 4-Bromoanisole (0.6 mmol), Catalyst (5 mol%), Ligand (10 mol%), Base (1.5 equiv), Solvent (3 mL), 110 °C, 16 h.

EntryCatalystLigandBase/AdditiveSolventYield (%)*
1 Pd(OAc)2​ PPh3​ Ag2​CO3​ DMF34
2 Pd(OAc)2​ XPhos Ag2​CO3​ NMP68
3 Pd(TFA)2​ XPhos K2​CO3​ NMPTrace
4 Pd(TFA)2​ XPhos Ag2​CO3​ NMP 89
5 Pd(TFA)2​ XPhos Ag2​CO3​ Toluene12

*Yields determined by GC-FID using dodecane as an internal standard. Entry 4 represents the optimized conditions. Note the failure of the reaction in Entry 3, proving the necessity of the Silver additive for the decarboxylation step.

Table 2: Substrate Scope (Aryl Halide Variation) Utilizing the optimized conditions from Table 1, Entry 4.

Aryl Halide ElectrophileElectronic NatureIsolated Yield (%)E/Z Ratio
4-BromoanisoleElectron-Rich89>95:5
4-BromotolueneNeutral85>95:5
4-FluorobromobenzeneElectron-Deficient92>95:5
2-BromopyridineHeteroaryl7690:10
1-Bromo-2-methylbenzeneSterically Hindered6185:15

The protocol demonstrates excellent functional group tolerance and maintains high stereoretention (E/Z ratio) across varying electronic profiles.

References

  • Synthesis of Biaryls via Catalytic Decarboxylative Coupling Gooßen, L. J., Deng, G., & Levy, L. M. Science, 2006, 313(5787), 662-664.[Link]

  • Palladium-Catalyzed Decarboxylative Couplings of 2-(2-Azaaryl)acetates with Aryl Halides and Triflates Shang, R., Fu, Y., Wang, Y., Xu, Q., Yu, H.-Z., & Liu, L. Journal of the American Chemical Society, 2010, 132(41), 14391-14393.[Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes The Journal of Organic Chemistry, 2025.[Link]

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 3-(4-Methylphenyl)pent-2-enoic Acid

Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals Executive Summary The structural elucidation of substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals

Executive Summary

The structural elucidation of substituted α,β -unsaturated carboxylic acids is a critical component of modern drug development, particularly when these motifs serve as active pharmacophores or reactive intermediates. This application note provides an authoritative, in-depth guide to the mass spectrometry (MS) fragmentation pathways of 3-(4-Methylphenyl)pent-2-enoic acid (CAS: 21758-09-8). By leveraging high-resolution liquid chromatography-tandem mass spectrometry (HR-LC-MS/MS), we map the thermodynamically driven dissociation mechanisms in both positive and negative electrospray ionization (ESI) modes.

Physicochemical & Exact Mass Profiling

Understanding the exact mass and structural features of the analyte is the foundational step in high-resolution MS analysis. The presence of the p-tolyl group conjugated with the pent-2-enoic acid backbone dictates both its chromatographic retention and its gas-phase thermodynamic stability.

PropertyValueStructural Significance
Chemical Formula C₁₂H₁₄O₂Determines isotopic distribution pattern (M+1, M+2).
Monoisotopic Mass 190.0994 DaBaseline for high-resolution mass accuracy calculations.
Precursor Ion [M+H]⁺ 191.1067 DaPrimary target for positive mode CID fragmentation.
Precursor Ion [M-H]⁻ 189.0921 DaPrimary target for negative mode CID fragmentation.
LogP (Estimated) ~3.2Indicates moderate lipophilicity; dictates reverse-phase LC conditions.

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every analytical batch must include built-in quality control checks to automatically flag matrix effects or mass calibration drifts.

Workflow S1 1. Sample Preparation Protein Precipitation & SPE S2 2. UHPLC Separation Reverse-Phase C18 Gradient S1->S2 S3 3. ESI Ionization Polarity Switching (Pos/Neg) S2->S3 S4 4. Precursor Isolation Quadrupole Mass Filter S3->S4 S5 5. CID Fragmentation Collision-Induced Dissociation S4->S5 S6 6. High-Res Detection Orbitrap / TOF Analysis S5->S6

Figure 1: Step-by-step LC-MS/MS workflow for the analysis of alpha,beta-unsaturated acids.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation (Plasma Matrix)

  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard). Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The 3:1 organic-to-aqueous ratio aggressively precipitates plasma proteins. The cold temperature prevents the degradation of the α,β -unsaturated bond, which can be susceptible to Michael addition reactions with endogenous thiols if left at room temperature.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water (ESI+) OR 10 mM Ammonium Acetate, pH 6.8 (ESI-).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 60% B over 5 minutes.

  • Causality: The p-tolyl group imparts significant lipophilicity, while the carboxylic acid provides polarity. This specific shallow gradient ensures sufficient retention to separate the analyte from early-eluting polar matrix interferences (like phospholipids), directly preventing ion suppression. The choice of mobile phase additives is critical: Formic acid forces protonation for ESI+, while Ammonium Acetate buffers the pH above the acid's pKa (~4.5) to ensure complete deprotonation for ESI-.

Step 3: Self-Validation Criteria

  • Action: Continuously monitor mass accuracy using a lock-mass or internal calibration standard.

  • Causality: The system is self-validating. If the mass error of the internal standard exceeds < 5 ppm , the batch is automatically rejected. This guarantees that all assigned elemental compositions for fragment ions are scientifically irrefutable.

Mechanistic Fragmentation Pathways

The fragmentation of 3-(4-Methylphenyl)pent-2-enoic acid is heavily dictated by the "mobile proton model" and the thermodynamic stability of the resulting conjugated systems .

Positive Ion Mode (ESI+)

In positive mode, protonation occurs preferentially at the carbonyl oxygen, as it is the most thermodynamically favored site .

ESI_Pos M Precursor Ion [M+H]+ m/z 191.1067 Protonated Carbonyl F1 Fragment Ion [M+H-H2O]+ m/z 173.0961 Acylium Ion M->F1 -H2O (-18.01 Da) Low CE (15 eV) F3 Fragment Ion [M+H-CH4]+ m/z 175.0759 Loss of Tolyl Methyl M->F3 -CH4 (-16.03 Da) Minor Pathway F2 Fragment Ion [M+H-H2O-CO]+ m/z 145.1012 Conjugated Carbocation F1->F2 -CO (-27.99 Da) High CE (35 eV)

Figure 2: ESI+ fragmentation logic of 3-(4-methylphenyl)pent-2-enoic acid via acylium ion.

Expert Insight & Causality: Why does this molecule lose water so readily at low collision energies (CE)? The cleavage of the C-O bond is driven by the formation of an acylium ion ( m/z 173.0961). Unlike standard aliphatic carboxylic acids, this specific acylium ion is highly stabilized by extended resonance. The positive charge delocalizes across the adjacent α,β -double bond and directly into the p-tolyl ring. Upon applying higher collision energy, the acylium ion expels Carbon Monoxide (CO, -28 Da) . The resulting fragment at m/z 145.1012 is a highly stable, fully conjugated carbocation.

Table 1: High-Resolution ESI+ Fragment Ions

Fragment IonExact Mass ( m/z )Neutral LossFormulaStructural Assignment
[M+H]⁺ 191.1067N/AC₁₂H₁₅O₂⁺Protonated precursor
F1 173.0961H₂O (18.0106 Da)C₁₂H₁₃O⁺Resonance-stabilized acylium ion
F2 145.1012H₂O + CO (46.0055 Da)C₁₁H₁₃⁺Conjugated vinylic/benzylic carbocation
F3 175.0759CH₄ (16.0313 Da)C₁₁H₁₁O₂⁺Loss of methyl radical from p-tolyl group
Negative Ion Mode (ESI-)

Negative ion mode often provides cleaner spectra for carboxylic acids due to the high selectivity of the deprotonation event.

ESI_Neg M Precursor Ion [M-H]- m/z 189.0921 Carboxylate Anion F1 Fragment Ion [M-H-CO2]- m/z 145.1023 Resonance-Stabilized Carbanion M->F1 -CO2 (-43.99 Da) Decarboxylation (20 eV)

Figure 3: ESI- decarboxylation pathway yielding a resonance-stabilized carbanion.

Expert Insight & Causality: In ESI-, the collision-induced dissociation (CID) is dominated by a single, highly efficient pathway: the expulsion of Carbon Dioxide (CO₂, 44 Da). The causality behind this dominant peak lies in the stability of the leaving group (neutral CO₂ gas) and the resulting carbanion ( m/z 145.1023). Because the carboxylic acid is attached to an α,β -unsaturated system, the negative charge generated at the α -carbon is immediately stabilized by allylic resonance, which further conjugates with the p-tolyl system.

Table 2: High-Resolution ESI- Fragment Ions

Fragment IonExact Mass ( m/z )Neutral LossFormulaStructural Assignment
[M-H]⁻ 189.0921N/AC₁₂H₁₃O₂⁻Deprotonated precursor
F1 145.1023CO₂ (43.9898 Da)C₁₁H₁₃⁻Resonance-stabilized carbanion

References

  • Title: The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Source: Amino Acids, 31(3), 333-336 (2006). URL: [Link]

  • Title: Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Source: The Journal of Organic Chemistry, 73(10), 3922-3927 (2008). URL: [Link]

  • Title: Mass Spectrometry - Examples (Carboxylic Acids and Oxygenated Compounds). Source: University of Arizona Department of Chemistry and Biochemistry. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Methylphenyl)pent-2-enoic Acid

Welcome to the Synthesis Troubleshooting & Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with poor yields and stereochemical impurities when synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting & Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with poor yields and stereochemical impurities when synthesizing sterically hindered α,β-unsaturated acids.

The most reliable route to 3-(4-Methylphenyl)pent-2-enoic acid is a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination of 4'-methylpropiophenone, followed by alkaline saponification . While the HWE reaction is renowned for its excellent (E)-selectivity and easily removable byproducts[1], the specific steric bulk and electronic deactivation of 4'-methylpropiophenone often lead to stalled reactions. This guide provides field-proven, self-validating protocols and mechanistic insights to drive your synthesis to completion.

Synthetic Workflow

HWE_Workflow N1 1-(4-Methylphenyl)propan-1-one (Ketone Substrate) N2 HWE Olefination NaH, THF, 65°C N1->N2 Triethyl phosphonoacetate N3 Ethyl 3-(4-methylphenyl)pent-2-enoate (Intermediate) N2->N3 Aqueous Workup N4 Saponification NaOH, EtOH/H2O, Reflux N3->N4 N5 3-(4-Methylphenyl)pent-2-enoic acid (Target) N4->N5 Acidification (pH ~2)

Caption: Two-step synthesis workflow for 3-(4-Methylphenyl)pent-2-enoic acid.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols include built-in validation checkpoints so you can verify the reaction's success in real-time.

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Convert 4'-methylpropiophenone to ethyl 3-(4-methylphenyl)pent-2-enoate.

  • Causality Note: Phosphonate carbanions are significantly more nucleophilic than standard Wittig phosphonium ylides[1], making them mandatory for unreactive ketones.

  • Ylide Generation: Suspend Sodium Hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous THF (0.5 M) under an inert atmosphere at 0°C. Dropwise add triethyl phosphonoacetate (1.5 eq).

    • Self-Validation Check: The mixture will vigorously evolve H2​ gas and transition to a clear or pale yellow solution. This visual cue confirms the quantitative formation of the phosphonate carbanion.

  • Ketone Addition: Add 4'-methylpropiophenone (1.0 eq) dropwise.

  • Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 12–16 hours.

    • Self-Validation Check: Monitor via TLC (8:2 Hexanes:EtOAc). The UV-active ketone spot ( Rf​≈0.5 ) must disappear, replaced by a new, strongly UV-active ester spot ( Rf​≈0.7 ).

  • Workup: Quench with saturated aqueous NH4​Cl and extract with EtOAc. Wash the organic layer thoroughly with water and brine.

    • Causality Note: The dialkylphosphate salt byproduct is highly water-soluble and is entirely removed during this simple aqueous wash, avoiding the complex chromatography required in standard Wittig reactions[2]. Dry over Na2​SO4​ and concentrate.

Step 2: Saponification to the Free Acid

Objective: Hydrolyze the sterically hindered ethyl ester to the target alkenoic acid.

  • Hydrolysis: Dissolve the crude ethyl 3-(4-methylphenyl)pent-2-enoate in a 3:1 mixture of Ethanol and 2M aqueous NaOH (5.0 eq). Heat to reflux for 6 hours.

    • Self-Validation Check: Acidify a 0.1 mL reaction aliquot in a microfuge tube. Extract with 0.5 mL EtOAc and spot on TLC. The ester spot must be completely absent.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol. Do not skip this step, or your product will remain solvated in the next phase.

  • Purification by Extraction: Dilute the remaining aqueous layer with water and wash with Diethyl Ether. Discard the ether layer (this removes unreacted ketone and mineral oil).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add cold 2M HCl until the pH reaches ~2[3].

    • Self-Validation Check: A thick white/off-white precipitate of 3-(4-Methylphenyl)pent-2-enoic acid will immediately crash out of solution.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under vacuum.

Quantitative Optimization Data

The electrophilicity of 4'-methylpropiophenone is severely depressed by its bulky ethyl chain and the electron-donating p-tolyl ring. Standard room-temperature HWE conditions will fail. Below is a data summary demonstrating the causality of our optimized parameters.

Table 1: HWE Optimization for 4'-Methylpropiophenone

EntryBase System (Eq)Phosphonate (Eq)SolventTempTimeYield (%)E:Z Ratio
1NaH (1.1)TEPA (1.1)THF25°C24 h35%85:15
2 (Optimal) NaH (1.5) TEPA (1.5) THF 65°C 12 h 88% 92:8
3KOtBu (1.5)TEPA (1.5)Toluene80°C8 h75%70:30
4DBU / LiCl (2.0)TEPA (1.5)MeCN25°C48 h15%N/A

Data Interpretation: Entry 2 is optimal. Elevating the temperature to 65°C provides the necessary activation energy to overcome steric hindrance, while an excess of reagents drives the equilibrium. Entry 3 shows that while higher temperatures in toluene increase rate, they degrade thermodynamic (E)-selectivity. Entry 4 utilizes mild Masamune-Roush conditions, which are entirely insufficient for unactivated ketones[1].

Mechanistic Causality of the HWE Reaction

Understanding the mechanism is critical for troubleshooting stereochemical outcomes. The anti-periplanar approach of the carbanion to the carbonyl carbon dictates the stereochemistry, ultimately favoring the (E)-alkene after rotation and cycloreversion[4].

HWE_Mechanism M1 1. Deprotonation Base removes acidic α-proton from phosphonate M2 2. Nucleophilic Attack Carbanion attacks sterically hindered ketone M1->M2 M3 3. Oxaphosphetane Formation Anti-periplanar approach dictates stereochemistry M2->M3 M4 4. Cycloreversion Irreversible elimination drives the reaction M3->M4 M5 5. Product Release (E)-Alkene + Water-soluble diethyl phosphate M4->M5

Caption: Mechanistic causality of the Horner-Wadsworth-Emmons olefination step.

Troubleshooting & FAQs

Q1: My HWE reaction is stalling at 30-40% conversion. How can I push it to completion? A1: Your ketone is electronically deactivated and sterically hindered. Room temperature is insufficient. You must reflux the reaction in THF (65°C) and use a 1.5x excess of both the NaH base and the triethyl phosphonoacetate to force the nucleophilic attack (Step 2 in the mechanism diagram). Ensure your THF is strictly anhydrous, as moisture will rapidly quench the NaH and destroy the ylide.

Q2: I am getting a complex mixture of E and Z isomers. How can I improve the E-selectivity? A2: The HWE reaction inherently favors the formation of (E)-alkenes due to the thermodynamic stability of the trans-oxaphosphetane intermediate[1]. However, high temperatures can sometimes erode this. If you are experiencing poor selectivity, ensure you are using NaH/THF rather than KOtBu/Toluene. If the issue persists, consider utilizing bulkier phosphonate esters (e.g., diisopropyl phosphonoacetate), which increase the steric penalty of the (Z)-transition state.

Q3: The saponification step yielded no precipitate upon acidification. What happened? A3: There are two common culprits. First, the β -substituted ester is highly sterically hindered; room-temperature hydrolysis will fail. You must reflux the mixture. Second, if you forgot to evaporate the ethanol before adding water and HCl, the resulting 3-(4-Methylphenyl)pent-2-enoic acid will remain dissolved in the aqueous-organic co-solvent mixture instead of precipitating[3].

Q4: How can I definitively confirm the stereochemistry of my final isolated acid? A4: Use 1H -NMR spectroscopy. The chemical shift of the vinylic proton (alpha to the carbonyl) will differ significantly between the (E) and (Z) isomers due to the anisotropic deshielding effect of the p-tolyl ring[3]. In the (E)-isomer, the aryl ring is cis to the vinylic proton, pushing its shift further downfield compared to the (Z)-isomer. For absolute confirmation, run a 2D NOESY experiment to map the spatial proximity between the vinylic proton and the p-tolyl ortho-protons.

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Solvent Conditions for 3-(4-Methylphenyl)pent-2-enoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the crystallization of 3-(4-Methylphenyl)pent-2-enoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the crystallization of 3-(4-Methylphenyl)pent-2-enoic acid. This document offers a blend of foundational principles and practical, field-tested solutions to common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a crystallization protocol for 3-(4-Methylphenyl)pent-2-enoic acid?

A1: The most crucial initial step is solvent selection. An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[1] This differential solubility is the driving force for crystallization upon cooling. A preliminary small-scale solubility screen with a range of solvents of varying polarities is highly recommended.

Q2: My compound is not crystallizing, even after the solution has cooled to room temperature. What should I do?

A2: This issue often points to either excessive solvent or a high degree of supersaturation without nucleation.[2] First, try to induce crystallization by scratching the inner surface of the flask with a glass rod at the air-solvent interface or by adding a seed crystal if available.[1] If these methods fail, it is likely that too much solvent was used. The solution can be gently heated to evaporate a portion of the solvent, thereby increasing the concentration of the solute, and then allowed to cool again.[3]

Q3: Instead of crystals, an oil is forming as the solution cools. How can I resolve this "oiling out" phenomenon?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically happens when the melting point of the compound is lower than the temperature at which the solution becomes supersaturated.[4] To remedy this, you can try several approaches:

  • Add more solvent: Re-heat the mixture until the oil dissolves completely, then allow it to cool at a much slower rate.[2][5]

  • Change the solvent system: Experiment with a different solvent or a solvent mixture.[5]

  • Employ a slower cooling rate: Insulate the flask to allow for a gradual temperature decrease, which can favor crystal lattice formation over oiling.[2][5]

Q4: The resulting crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?

A4: The formation of small or needle-like crystals is often a consequence of rapid nucleation and crystal growth.[6] To encourage the growth of larger crystals, a slower, more controlled cooling process is necessary.[7] Insulating the flask or using a programmable cooling bath can help achieve a slower cooling gradient.[5] Isothermal crystallization, which involves the slow evaporation of the solvent at a constant temperature, can also be an effective technique.[1]

Q5: How can I improve the overall yield of my crystallization?

A5: To maximize your yield, it is essential to use the minimum amount of hot solvent required to fully dissolve the compound.[5] After the initial crystal formation at room temperature, further cooling the solution in an ice bath can help precipitate more of the dissolved product.[5] However, be cautious, as rapid cooling can sometimes lead to the co-precipitation of impurities.[6]

Troubleshooting In-Depth Crystallization Issues

This section provides a more detailed, cause-and-effect analysis of persistent crystallization problems and offers structured solutions.

Issue 1: Persistent Failure to Crystallize

Symptoms: The solution remains clear and homogenous even after prolonged cooling and attempts to induce nucleation.

Root Cause Analysis:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, preventing the necessary supersaturation for crystallization.[5]

  • Presence of Inhibitory Impurities: Certain impurities can interfere with the formation of a stable crystal lattice, effectively inhibiting crystal growth.[1]

  • Low Compound Concentration: The initial amount of dissolved compound may be insufficient to reach the point of supersaturation upon cooling.

Troubleshooting Workflow:

G start No Crystals Formed check_solvent Re-evaluate Solvent System start->check_solvent Compound too soluble? increase_conc Increase Concentration start->increase_conc Insufficient material? purify Further Purify Material start->purify Impurities suspected? solvent_pair Try a Solvent Pair (Good/Poor) check_solvent->solvent_pair evaporate Slowly Evaporate Solvent increase_conc->evaporate chromatography Perform Column Chromatography purify->chromatography success Crystals Formed solvent_pair->success evaporate->success chromatography->success

Caption: Troubleshooting workflow for failure to crystallize.

Detailed Protocols:

  • Solvent Pair Method:

    • Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Heat the solution gently.

    • Slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent in a beaker or flask.

    • Cover the container with a watch glass or perforated parafilm to slow the rate of evaporation.

    • Place the container in a location free from vibrations and allow the solvent to evaporate over several days.[5]

Issue 2: Poor Crystal Quality (Amorphous Solid, Dendrites, or Polycrystals)

Symptoms: The resulting solid is not a well-defined crystalline material but rather an amorphous powder, dendritic growth, or an aggregate of very small crystals.

Root Cause Analysis:

  • Rapid Cooling: Cooling the solution too quickly leads to a high degree of supersaturation, causing rapid and uncontrolled precipitation.[6][7] This results in the formation of many small crystals or a disordered solid.[8]

  • High Rate of Nucleation: The simultaneous formation of too many crystal nuclei leads to competition for the available solute, preventing the growth of large, well-ordered crystals.[5]

  • Solvent-Solute Interactions: The nature of the solvent can influence crystal habit. Some solvents may favor the growth of one crystal face over others, leading to needle-like or plate-like morphologies.

Troubleshooting Workflow:

G start Poor Crystal Quality slow_cooling Decrease Cooling Rate start->slow_cooling change_solvent Change Solvent or Use Additives start->change_solvent isothermal Isothermal Crystallization start->isothermal insulate Insulate Flask slow_cooling->insulate solvent_screen Screen Different Solvents change_solvent->solvent_screen slow_evap Slow Evaporation isothermal->slow_evap success Well-defined Crystals insulate->success solvent_screen->success slow_evap->success

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery: 3-(4-Methylphenyl)pent-2-enoic Acid vs. Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Cinnamic acid and its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Cinnamic acid and its derivatives have long been a focal point of medicinal chemistry, boasting a rich history of diverse pharmacological activities.[1] This guide delves into a comparative analysis of this well-established class of compounds against a less-explored analogue, 3-(4-Methylphenyl)pent-2-enoic acid. While cinnamic acid derivatives offer a wealth of data and a solid foundation for drug design, the structural nuances of 3-(4-Methylphenyl)pent-2-enoic acid present an intriguing, albeit largely uncharted, territory for therapeutic innovation.

This technical guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the known attributes of cinnamic acid derivatives, juxtaposed with the current informational void and speculative potential of 3-(4-Methylphenyl)pent-2-enoic acid. We will explore established synthetic routes, delve into a wide array of biological activities backed by experimental data, and provide detailed protocols for the evaluation of these compounds.

The Established Contender: Cinnamic Acid and Its Derivatives

Cinnamic acid, a naturally occurring organic compound, and its extensive family of derivatives are ubiquitous in the plant kingdom and have been the subject of intensive research for their therapeutic properties.[2] The basic structure, a phenyl ring attached to an acrylic acid moiety, provides a versatile template for synthetic modifications, leading to a broad spectrum of biological activities.

Synthesis of Cinnamic Acid Derivatives

The synthesis of cinnamic acid derivatives is well-documented, with several classic organic reactions being employed. These methods allow for the introduction of a wide variety of substituents on the phenyl ring and modifications of the carboxylic acid group, which significantly influences their biological efficacy.

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an aliphatic anhydride in the presence of a base, such as sodium acetate, to yield α,β-unsaturated aromatic acids.[3][4][5][6][7]

  • Knoevenagel Condensation: This is a nucleophilic addition of a compound with an active hydrogen (like malonic acid) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1][8][9][10]

  • Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene, which is a versatile method for forming carbon-carbon bonds.

A Spectrum of Biological Activities

The therapeutic potential of cinnamic acid derivatives spans a wide range of applications, with substantial in vitro and in vivo data supporting their efficacy.

Numerous studies have demonstrated the cytotoxic effects of cinnamic acid derivatives against various cancer cell lines.[11] Their mechanisms of action are often multifactorial, including the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[12]

Table 1: Cytotoxicity of Selected Cinnamic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic Acid Analog 5A-549 (Lung Cancer)10.36[13]
Ferulic Acid DimerMDA-MB-231 (Breast Cancer)Varies[11]
3,4-Difluoro CADMCF-7 (Breast Cancer)Varies[11]
LQM755AGS (Gastric Cancer)24[12]

Cinnamic acid derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7][14][15][16][17][18][19]

Table 2: Anti-inflammatory Activity of a Cinnamic Acid Derivative

CompoundAssayInhibitionReference
Derivative 6hIL-6 and TNF-α production in vitro85.9% (IL-6), 65.7% (TNF-α)[14]

The antimicrobial effects of cinnamic acid and its derivatives against a broad spectrum of bacteria and fungi are well-documented.[20][21][22] Their proposed mechanism of action often involves the disruption of microbial cell membranes.[23]

Table 3: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Cinnamic AcidStaphylococcus epidermidis2048-4096[24]
p-Coumaric AcidStaphylococcus epidermidis2048-4096[24]
Ferulic AcidStaphylococcus epidermidis4096[24]

The Challenger: 3-(4-Methylphenyl)pent-2-enoic Acid - A Molecule of Untapped Potential

In stark contrast to the wealth of information on cinnamic acid derivatives, 3-(4-Methylphenyl)pent-2-enoic acid remains a largely enigmatic molecule within the scientific literature. Direct experimental data on its synthesis and biological activity is scarce to non-existent in publicly available databases. This informational void, however, presents a unique opportunity for novel drug discovery.

Proposed Synthetic Route

Based on established synthetic methodologies for structurally related compounds, a plausible route for the synthesis of 3-(4-Methylphenyl)pent-2-enoic acid can be proposed. The Knoevenagel condensation offers a straightforward approach.

Proposed Synthesis via Knoevenagel Condensation:

G p_tolualdehyde p-Tolualdehyde intermediate Condensation Intermediate p_tolualdehyde->intermediate propanoic_acid Propanoic Acid Derivative (e.g., Diethyl Malonate) propanoic_acid->intermediate base Base (e.g., Piperidine) base->intermediate hydrolysis Hydrolysis & Decarboxylation intermediate->hydrolysis product 3-(4-Methylphenyl)pent-2-enoic Acid hydrolysis->product

Caption: Proposed Knoevenagel condensation for 3-(4-Methylphenyl)pent-2-enoic acid.

This reaction would involve the condensation of p-tolualdehyde with a suitable propanoic acid derivative, such as diethyl malonate, in the presence of a weak base like piperidine, followed by hydrolysis and decarboxylation.[20]

Hypothetical Biological Evaluation: A Roadmap for Discovery

Given the structural similarity to cinnamic acid derivatives, it is reasonable to hypothesize that 3-(4-Methylphenyl)pent-2-enoic acid may exhibit similar biological activities. A systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial properties is therefore warranted. The following sections outline detailed experimental protocols that can be employed for this purpose.

Experimental Protocols for Biological Evaluation

The following protocols provide a standardized framework for assessing the biological activities of novel compounds like 3-(4-Methylphenyl)pent-2-enoic acid and for direct comparison with established cinnamic acid derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and cytotoxicity.[25][26]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7, or HepG2) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[25]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[25]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[25]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[25]

G start Seed Cancer Cells treat Treat with Compound start->treat mtt Add MTT Reagent treat->mtt dissolve Dissolve Formazan mtt->dissolve read Measure Absorbance dissolve->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[15]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[14]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[14]

  • Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without treatment.

G culture Culture Macrophages pretreat Pre-treat with Compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Perform Griess Reaction stimulate->griess measure Measure Absorbance griess->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for the nitric oxide inhibition assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][27][28]

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[23]

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.[23]

  • Inoculation: Inoculate each well (except for a negative control) with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[28]

  • Determine MIC: After incubation, inspect the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[28]

G inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilutions Prepare Serial Dilutions dilutions->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Cinnamic acid and its derivatives represent a cornerstone in the exploration of natural product-inspired drug candidates, with a vast body of literature supporting their diverse biological activities. The structure-activity relationships of these compounds are a continuing area of fruitful research.[25]

In contrast, 3-(4-Methylphenyl)pent-2-enoic acid stands as an underexplored scaffold. Its structural similarity to the cinnamic acid framework suggests a high probability of interesting biological properties. The lack of existing data should not be viewed as a deterrent, but rather as an open invitation for discovery. The synthetic and evaluative frameworks outlined in this guide provide a clear path forward for researchers to unlock the potential of this and other novel chemical entities.

The future of drug discovery lies not only in the optimization of known scaffolds but also in the courageous exploration of the unknown. By applying rigorous and standardized experimental protocols, the scientific community can systematically map the therapeutic landscape of novel compounds like 3-(4-Methylphenyl)pent-2-enoic acid, potentially uncovering the next generation of life-saving medicines.

References

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. Biointerface Research in Applied Chemistry. (2022). Available at: [Link]

  • Broth microdilution. Wikipedia. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. (2025). Available at: [Link]

  • Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. SciELO. (2023). Available at: [Link]

  • Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study. Anticancer Research. (2018). Available at: [Link]

  • Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. PubMed. (2023). Available at: [Link]

  • Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences. (2023). Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. (2025). Available at: [Link]

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. MDPI. (2024). Available at: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC. Available at: [Link]

  • Discovery of new cinnamic derivatives as anti‐inflammatory agents for treating acute lung injury in mice. ResearchGate. (2025). Available at: [Link]

  • Synergistic Interactions between Selected -Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives. Semantic Scholar. (2024). Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Perkin Reaction Mechanism. SATHEE. Available at: [Link]

  • Perkin Reaction Mechanism. BYJU'S. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. (2022). Available at: [Link]

  • Perkin reaction. Wikipedia. Available at: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. (2025). Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. (2021). Available at: [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. (2014). Available at: [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. PMC. Available at: [Link]

  • Anti-Inflammatory Principles from Balanophora laxiflora. Journal of Natural Products. (2003). Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. Semantic Scholar. (2020). Available at: [Link]

Sources

Comparative

Structural comparison of 3-(4-Methylphenyl)pent-2-enoic acid and 3-phenylpent-2-enoic acid

An in-depth technical comparison between 3-phenylpent-2-enoic acid and its para-methylated derivative, 3-(4-methylphenyl)pent-2-enoic acid , reveals how subtle structural modifications influence physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between 3-phenylpent-2-enoic acid and its para-methylated derivative, 3-(4-methylphenyl)pent-2-enoic acid , reveals how subtle structural modifications influence physicochemical properties, reactivity, and biological application. Both compounds are α,β -unsaturated carboxylic acids (derivatives of β -ethylcinnamic acid) and serve as critical building blocks in organic synthesis and the development of allosteric kinase modulators.

Structural and Electronic Divergence

The fundamental divergence between these two molecules is the presence of a methyl group at the para-position of the phenyl ring in 3-(4-methylphenyl)pent-2-enoic acid.

  • Electronic Effects: The unsubstituted phenyl ring in1 provides a baseline level of conjugation with the α,β -unsaturated carboxylic acid system. In contrast, the para-methyl group introduces a positive inductive effect (+I) and hyperconjugation. This electron-donating nature increases the electron density at the β -carbon, subtly reducing its susceptibility to nucleophilic attack (e.g., in Michael addition reactions).

  • Steric and Lipophilic Implications: The addition of the methyl group increases the steric bulk at the para-position and raises the overall lipophilicity (LogP). In medicinal chemistry, this modification is strategically employed to block metabolic para-hydroxylation by Cytochrome P450 enzymes, thereby extending the molecule's half-life. It also enhances binding affinity within hydrophobic pockets, such as the PIF-binding pocket targeted by PDK1 activators like 2, which relies heavily on this scaffold.

StructuralComparison cluster_A 3-Phenylpent-2-enoic Acid cluster_B 3-(4-Methylphenyl)pent-2-enoic Acid A1 Unsubstituted Phenyl A2 Baseline Conjugation A1->A2 B1 para-Methyl Group B2 +I Effect & Hyperconjugation B1->B2 B3 Increased e- Density at β-Carbon B2->B3

Logical flow of structural and electronic differences between the two pentenoic acid derivatives.

Quantitative Physicochemical Comparison

To facilitate compound selection for synthetic or biological assays, the quantitative properties of both molecules are summarized below. Data represents standard theoretical and empirical values for these 3.

Property3-Phenylpent-2-enoic Acid3-(4-Methylphenyl)pent-2-enoic Acid
CAS Number 1528-58-121758-09-8
Molecular Formula C11H12O2C12H14O2
Molecular Weight 176.21 g/mol 190.24 g/mol
Steric Bulk (para) Hydrogen (Minimal)Methyl (Moderate)
Electronic Effect NeutralElectron-Donating (+I)
Predicted LogP ~2.8~3.3

Standardized Experimental Protocol: Synthesis & Validation

Both compounds can be synthesized via a highly reliable Horner-Wadsworth-Emmons (HWE) olefination followed by saponification. This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure high fidelity and reproducibility, adapting standard methodologies for 4.

Phase 1: Horner-Wadsworth-Emmons Olefination Causality: Sodium hydride (NaH) is selected as the base because its strong, non-nucleophilic nature ensures quantitative deprotonation of the phosphonoacetate without unwanted side reactions (such as enolization) with the ketone precursor.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Deprotonation: Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the nucleophilic carbanion.

  • Addition: Add the ketone precursor (propiophenone for the unsubstituted acid, or 4'-methylpropiophenone for the methylated derivative) (1.0 eq) dissolved in THF.

  • Reaction: Warm to room temperature and reflux for 5 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 8:2). Complete disappearance of the ketone spot validates the reaction's progress. Quench with saturated NH₄Cl and extract with ethyl acetate to isolate the ethyl ester intermediate.

Phase 2: Saponification and Isolation Causality: Saponification is driven by the irreversible formation of the carboxylate salt in a strong base, pulling the equilibrium forward. Subsequent acidification protonates the salt, precipitating the highly organic-soluble free acid.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of Ethanol and 1M NaOH (aq). Reflux for 3 hours.

  • Extraction: Evaporate the ethanol, dilute the aqueous layer with water, and wash with diethyl ether to remove unreacted non-polar organic impurities.

  • Acidification: Acidify the aqueous layer with 1M HCl to pH ~2. The target carboxylic acid will precipitate or phase-separate as an oil.

  • Final Validation: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Validate the structure and the E/Z isomeric ratio using ¹H-NMR. Self-Validation Check: The vinylic proton ( α to the carboxylate) typically appears as a distinct singlet/multiplet around δ 6.0-6.2 ppm. Integration of this peak against the aromatic protons confirms the isomeric purity.

Workflow N1 Ketone Precursor (Propiophenone) N2 HWE Olefination (NaH, THF) N1->N2 N3 Ester Intermediate N2->N3 N4 Saponification (NaOH, EtOH) N3->N4 N5 Target Acid (E/Z Isomers) N4->N5

Step-by-step synthesis workflow via Horner-Wadsworth-Emmons olefination and saponification.

References

  • Sigma-Aldrich. "3-phenylpent-2-enoic acid | 1528-58-1". Sigma-Aldrich.
  • Abcam. "PS48 (DMSO solution)
  • ACS Publications.
  • AccelaChem. "20395-87-3,2-(Cbz-amino)butanoic Acid-AccelaChem (Contains 3-(4-methylphenyl)pent-2-enoic acid)". AccelaChem.

Sources

Validation

Spectroscopic Validation and Performance Comparison of Newly Synthesized 3-(4-Methylphenyl)pent-2-enoic Acid

Executive Summary & Mechanistic Rationale The synthesis of highly pure α,β -unsaturated carboxylic acids is a cornerstone of modern drug development and materials science. Specifically, 3-(4-Methylphenyl)pent-2-enoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly pure α,β -unsaturated carboxylic acids is a cornerstone of modern drug development and materials science. Specifically, 3-(4-Methylphenyl)pent-2-enoic acid serves as a critical intermediate for downstream pharmaceutical active ingredients. In these applications, stereochemical purity is paramount; even trace amounts of the (Z)-isomer or heavy metal contaminants can severely poison transition-metal catalysts used in downstream steps, such as1[1].

While general protocols exist for the2[2], sterically hindered β,β -disubstituted ketones like 4-methylpropiophenone often react poorly under standard Knoevenagel-Doebner conditions[3]. To overcome this, our High-Purity Synthesized Grade utilizes a rigorously optimized Horner-Wadsworth-Emmons (HWE) olefination followed by mild saponification. This guide objectively compares the spectroscopic and performance metrics of our synthesized grade against commercial standards and alternative Heck-derived products.

Workflow N1 4-Methylpropiophenone + Phosphonate N2 HWE Olefination (Thermodynamic Control) N1->N2 NaH, THF, 0°C N3 Intermediate Ester (High E:Z Ratio) N2->N3 CO2 Elimination N4 LiOH Saponification (Preserves Stereochemistry) N3->N4 THF/H2O, 25°C N5 Recrystallization (Isomer Enrichment) N4->N5 Acidification (pH 2) N6 Validated 3-(4-Methylphenyl) pent-2-enoic acid N5->N6 Spectroscopic QA

Figure 1: Stereoselective synthesis and validation workflow for 3-(4-Methylphenyl)pent-2-enoic acid.

Comparative Performance Analysis

When sourcing 3-(4-Methylphenyl)pent-2-enoic acid, researchers typically encounter three tiers of product. As demonstrated in Table 1 , the synthetic route directly dictates the impurity profile. Commercial standards relying on traditional Wittig chemistry often suffer from residual triphenylphosphine oxide (TPPO) and poor stereocontrol. Alternatively, 4[4] or Heck couplings introduce transition metal contaminants that require exhaustive scavenging.

Table 1: Performance and Purity Comparison Across Synthetic Routes

MetricHigh-Purity Synthesized Grade (HWE)Commercial Standard (Wittig)Alternative Route (Heck Coupling)
Chemical Purity (HPLC) > 99.5%~ 92.0%~ 95.0%
Stereochemical Purity > 99:1 (E:Z)85:15 (E:Z)90:10 (E:Z)
Key Contaminants None detectedTriphenylphosphine oxide (TPPO)Palladium residues, Regioisomers
Downstream Viability Excellent (Catalyst safe)Poor (TPPO inhibits catalysis)Moderate (Requires Pd scavenging)
Visual Appearance White crystalline powderOff-white to pale yellow powderLight brown crystalline solid

Spectroscopic Validation: A Self-Validating System

To ensure absolute trustworthiness in batch-to-batch quality assurance, our spectroscopic validation relies on a self-validating internal shift differential rather than external standards.

Causality in NMR Interpretation

The assignment of the (E)-configuration is definitively proven by the 1 H NMR chemical shifts of the allylic methylene protons (C4-H 2​ ). In the (E)-isomer, the ethyl group is spatially cis to the carboxylic acid moiety. The magnetic anisotropy of the carbonyl group heavily deshields these protons, shifting them downfield ( δ 2.65 ppm). In the contaminating (Z)-isomer, these protons are trans to the carbonyl and appear significantly upfield ( δ 2.30 ppm). Monitoring this specific Δδ ensures instantaneous, mathematically verifiable stereochemical purity.

Table 2: 1 H and 13 C NMR Assignments for (E)-3-(4-Methylphenyl)pent-2-enoic acid

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Integration 13 C Chemical Shift ( δ , ppm)Assignment Rationale
C1 (C=O) 11.50br s, 1H (COOH)172.4Highly deshielded carboxylic acid carbon/proton.
C2 (=CH) 6.05s, 1H116.8Vinylic proton cis to the p-tolyl ring.
C3 (C=C) --158.2Quaternary vinylic carbon.
C4 (CH 2​ ) 2.65q, J = 7.5 Hz, 2H24.5Deshielded by cis-carbonyl anisotropy.
C5 (CH 3​ ) 1.05t, J = 7.5 Hz, 3H13.2Terminal methyl of the ethyl group.
Ar-CH 3​ 2.38s, 3H21.1Standard benzylic methyl shift.
Ar-H 7.15, 7.35d, J = 8.0 Hz, 4H126.5, 129.2para-Substituted aromatic AA'BB' system.
Infrared (IR) and Mass Spectrometry (MS) Validation
  • IR (ATR-FTIR): A sharp, intense peak at 1685 cm −1 confirms the presence of the α,β -unsaturated carboxylic acid carbonyl (lowered from standard 1710 cm −1 due to extended conjugation). A strong C=C stretching band is observed at 1620 cm −1 .

  • HRMS (ESI-TOF): Calculated for C 12​ H 13​ O 2−​ [M-H] : 189.0921; Found: 189.0918. The mass accuracy (< 2 ppm error) definitively validates the elemental composition.

Step-by-Step Experimental Methodologies

The following protocols are engineered to be inherently self-validating, utilizing specific chemical checkpoints to ensure the integrity of the final product.

Protocol A: Stereoselective Horner-Wadsworth-Emmons Olefination

Causality Check: Sodium hydride (NaH) is selected over weaker bases (e.g., K 2​ CO 3​ ) to guarantee irreversible, quantitative deprotonation of the phosphonate. This prevents unreacted starting materials from complicating the purification of the sterically hindered product.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.3 eq, 13.0 mmol) in anhydrous THF (25 mL) under an argon atmosphere at 0 °C.

  • Activation: Dropwise add triethyl phosphonoacetate (1.2 eq, 12.0 mmol). Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear, validating complete carbanion formation.

  • Coupling: Add 4-methylpropiophenone (1.0 eq, 10.0 mmol) dropwise. Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Self-Validation (TLC): Co-spot the reaction mixture against the starting ketone on silica gel (Hexanes:EtOAc 8:2). The complete disappearance of the ketone (R f​ 0.6) and the appearance of a new UV-active spot (R f​ 0.8) validates completion.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield the intermediate ester.

Protocol B: Mild Saponification and Isomer Enrichment

Causality Check: Lithium hydroxide (LiOH) is utilized instead of sodium hydroxide (NaOH). LiOH provides a milder nucleophilic attack, preventing base-catalyzed double-bond migration or isomerization of the carefully established (E)-geometry.

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and H 2​ O (40 mL). Add LiOH·H 2​ O (3.0 eq, 30.0 mmol) and stir vigorously at 25 °C for 16 hours.

  • Aqueous Extraction: Remove THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted organic impurities (a critical step for achieving >99.5% purity).

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 1M HCl.

  • Self-Validation (Precipitation): The immediate formation of a dense white precipitate serves as a visual and gravimetric validation of successful hydrolysis.

  • Purification: Filter the precipitate and recrystallize from a hot Ethanol/Water mixture to enrich the (E)-isomer to >99:1. Dry under vacuum at 40 °C for 24 hours.

References

  • Source: Journal of the American Chemical Society (ACS)
  • A Practical and Convenient Protocol for the Synthesis of (E)
  • Practical Synthesis of (E)
  • gem-Dibromomethyl Aromatics: Efficient Aldehyde Equivalents in the Knoevenagel-Doebner Reaction Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to ICH-Compliant Method Validation for Impurity Profiling of 3-(4-Methylphenyl)pent-2-enoic acid

A Senior Application Scientist's Perspective on Ensuring Methodological Robustness and Regulatory Adherence In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Methodological Robustness and Regulatory Adherence

In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are not merely a matter of analytical chemistry; they are a cornerstone of patient safety and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methods for the impurity profiling of 3-(4-Methylphenyl)pent-2-enoic acid, a key intermediate in various synthetic pathways. Our focus will be on the practical application of International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for analytical method validation and Q3A(R2) for impurities in new drug substances.[1][2][3][4][5][6][7]

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them. We will compare a hypothetical, newly developed Ultra-High-Performance Liquid Chromatography (UPLC) method (Method A) with a more traditional High-Performance Liquid Chromatography (HPLC) method (Method B), supported by illustrative experimental data.

The Criticality of Impurity Profiling

Impurities in an API can originate from various sources, including the synthetic route (starting materials, intermediates, by-products), degradation of the API itself, or contamination.[8][9][10] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of these impurities.[1][9][11] An inaccurate or imprecise analytical method can lead to the acceptance of batches with unacceptable impurity levels, posing a significant risk to patient safety and leading to regulatory rejection. Therefore, a well-validated, stability-indicating analytical method is paramount.

Understanding the Analyte: 3-(4-Methylphenyl)pent-2-enoic acid and its Potential Impurities

A robust impurity profiling method begins with a thorough understanding of the target molecule and its potential impurities. 3-(4-Methylphenyl)pent-2-enoic acid, an α,β-unsaturated carboxylic acid, can be synthesized through various routes, with the Knoevenagel or Perkin condensations being plausible methods.[4][12][13]

Based on these synthetic pathways and the inherent reactivity of the molecule, we can anticipate the following potential impurities:

  • Process-Related Impurities:

    • Starting Materials: 4-Methylbenzaldehyde and Propanoic anhydride (from Perkin reaction) or Diethyl malonate (from Knoevenagel condensation).

    • Intermediates: Aldol addition products that have not undergone dehydration.

    • By-products: Self-condensation products of the starting materials or other side-reaction products.

  • Degradation Products:

    • cis-Isomer: Isomerization of the trans double bond (the desired product) to the cis form, often induced by light.

    • Decarboxylation Product: Loss of the carboxylic acid group, particularly at elevated temperatures.

    • Oxidation Products: Oxidation of the benzylic methyl group or the double bond.

A successful analytical method must be able to separate and quantify all these potential impurities from the main API peak.

Method Validation: A Comparative Approach (UPLC vs. HPLC)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[5][14] We will now compare the validation of a modern UPLC method (Method A) against a conventional HPLC method (Method B) for the impurity profiling of 3-(4-Methylphenyl)pent-2-enoic acid, based on the ICH Q2(R1) guideline.[4][5][7]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the typical workflow for validating an impurity profiling method.

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Resolution, Peak Shape) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine Stability Stability Studies Rob->Stability

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5]

Experimental Protocol:

  • Forced Degradation Studies: Subject the API to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Spiking Studies: Spike the API sample with known impurities and starting materials at a relevant concentration (e.g., the reporting threshold).

  • Analysis: Analyze the stressed and spiked samples using both Method A and Method B.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the API in the presence of co-eluting peaks.

Comparative Data:

ParameterMethod A (UPLC)Method B (HPLC)Acceptance Criteria
Resolution (API vs. nearest impurity) > 2.0 for all known impurities and degradants> 1.5 for most impurities, co-elution with one minor degradantResolution > 1.5
Peak Purity (API Peak) Pass (Purity angle < Purity threshold)Pass (Purity angle < Purity threshold)Peak should be spectrally pure

Expertise & Experience: The superior resolution of the UPLC method, owing to the smaller particle size of the stationary phase, provides greater confidence in the separation of all potential impurities. While the HPLC method is acceptable for most impurities, the co-elution of a minor degradant would necessitate a second analytical method to ensure complete profiling, adding complexity and time to the analysis.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the API and each known impurity.

  • Calibration Standards: Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity.

  • Analysis: Analyze each concentration in triplicate.

  • Data Analysis: Plot the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data:

ParameterMethod A (UPLC)Method B (HPLC)Acceptance Criteria
Correlation Coefficient (r²) > 0.999 for all impurities> 0.997 for all impuritiesr² ≥ 0.995
Range LOQ to 150% of specificationLOQ to 120% of specificationShould cover the expected range of impurity levels

Trustworthiness: Both methods demonstrate acceptable linearity. However, the wider linear range of the UPLC method provides greater flexibility for quantifying impurities that may be present at higher than expected levels without the need for sample dilution and re-analysis.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Sample Preparation: Spike a known amount of API with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery of each impurity.

Comparative Data:

Concentration LevelMethod A (UPLC) - % RecoveryMethod B (HPLC) - % RecoveryAcceptance Criteria
50% 98.5 - 101.2%97.2 - 102.5%90.0 - 110.0%
100% 99.1 - 100.8%98.0 - 101.9%90.0 - 110.0%
150% 98.9 - 101.5%97.5 - 102.1%90.0 - 110.0%

Authoritative Grounding: Both methods demonstrate excellent accuracy within the acceptable limits. The slightly tighter recovery range for the UPLC method can be attributed to its higher precision.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the API spiked with impurities at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

ParameterMethod A (UPLC) - %RSDMethod B (HPLC) - %RSDAcceptance Criteria
Repeatability < 1.0%< 2.0%≤ 5.0% for impurities
Intermediate Precision < 1.5%< 3.0%≤ 10.0% for impurities

Expertise & Experience: The UPLC method exhibits superior precision, which is a direct consequence of the more efficient separation and sharper peaks. This leads to more reliable and reproducible results, which is critical for routine quality control and for making decisions about batch release.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (Standard Deviation of the Blank) / Slope of the Calibration Curve

    • LOQ = 10 * (Standard Deviation of the Blank) / Slope of the Calibration Curve

Comparative Data:

ParameterMethod A (UPLC)Method B (HPLC)Acceptance Criteria
LOD 0.005%0.015%Should be sufficiently low to detect impurities at the reporting threshold
LOQ 0.015%0.05%Should be at or below the reporting threshold

Trustworthiness: The significantly lower LOD and LOQ of the UPLC method are a major advantage. This enhanced sensitivity allows for the detection and quantification of impurities at much lower levels, which is crucial for early-stage process development and for ensuring the long-term safety of the drug product.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Method Parameters: Intentionally vary parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Analysis: Analyze a standard solution and a spiked sample under each varied condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of impurities.

Comparative Data:

Varied ParameterMethod A (UPLC) - Impact on ResultsMethod B (HPLC) - Impact on ResultsAcceptance Criteria
Mobile Phase Composition Minor shifts in retention time, resolution maintainedSignificant shifts in retention time, resolution for one impurity pair drops below 1.5System suitability criteria must be met
Column Temperature Minimal impactNoticeable change in peak shape for some impuritiesSystem suitability criteria must be met
Flow Rate Proportional change in retention time, resolution maintainedProportional change in retention time, peak broadening observedSystem suitability criteria must be met

Expertise & Experience: The UPLC method demonstrates greater robustness. This is often due to the more controlled and reproducible nature of modern UPLC systems. A robust method is essential for method transfer between laboratories and for ensuring consistent performance over the lifetime of the product.

Logical Relationship of Validation Parameters

The following diagram illustrates the interconnectedness of the various validation parameters.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Suitability Suitability for Intended Purpose Specificity->Suitability Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->Suitability Range->Accuracy Range->Precision Range->Suitability Accuracy->Suitability Precision->Accuracy Precision->LOD_LOQ Precision->Suitability LOD_LOQ->Suitability Robustness Robustness Robustness->Suitability

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Conclusion: Selecting the Optimal Method

Based on this comparative analysis, the UPLC method (Method A) demonstrates clear advantages over the traditional HPLC method (Method B) for the impurity profiling of 3-(4-Methylphenyl)pent-2-enoic acid. The superior resolution, wider linear range, higher precision, lower detection limits, and greater robustness of the UPLC method provide a higher degree of confidence in the analytical data. While the initial investment in UPLC technology may be higher, the long-term benefits of improved data quality, increased sample throughput, and reduced solvent consumption make it a more efficient and reliable choice for modern pharmaceutical development and quality control.

This guide underscores the importance of a scientifically sound and risk-based approach to analytical method validation. By thoroughly understanding the chemistry of the API and its potential impurities, and by rigorously applying the principles of the ICH guidelines, we can ensure the development of robust and reliable analytical methods that safeguard patient safety and facilitate regulatory approval.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • Impurities in New Drug Substances Q3A(R2). (2006, October 25).
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. (n.d.).
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Impurities in New Drug Substances Q3A(R2) - Lejan Team. (n.d.).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1). Retrieved from the European Medicines Agency website.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
  • Maurya, C. P., & Lokhande, M. V. (2017, August 1). Characterization and Validation of Impurities Related to Pharmaceutical Bulk Drug (API) by Using Some Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20).
  • Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1 - Acta Scientific. (2018, March 22). Acta Scientific Pharmaceutical Sciences.
  • Development and Validation of Analytical Methods for Determination of Pharmaceutical Impurities. (n.d.). Journal of Applied Bioanalysis.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved from the U.S.
  • Method categories according to the ICH Q2(R1) - Lösungsfabrik. (2018, May 11).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Challenges in HPLC Method Development for Impurity Identification - SynThink. (2023, June 13).
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1).
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.).
  • Perkin reaction - Grokipedia. (n.d.).
  • A Concise Introduction of Perkin Reaction - Longdom Publishing. (2018, May 30). Journal of Analytical & Bioanalytical Techniques.
  • Perkin Reaction Mechanism - BYJU'S. (n.d.).
  • Perkin reaction - Wikipedia. (n.d.).
  • Perkin Reaction: Definition, Examples, and Mechanism - Chemistry Learner. (n.d.).
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Methylphenyl)pent-2-enoicacid

As a drug development professional or synthetic chemist, handling functionalized building blocks like (CAS: 21758-09-8)[1] requires more than a cursory glance at a standard Safety Data Sheet (SDS). This α,β -unsaturated...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or synthetic chemist, handling functionalized building blocks like (CAS: 21758-09-8)[1] requires more than a cursory glance at a standard Safety Data Sheet (SDS). This α,β -unsaturated carboxylic acid serves as a versatile scaffold in organic synthesis, but its structural motifs present specific toxicological hazards.

To become your laboratory's definitive source for chemical safety, this guide moves beyond basic instructions. We provide a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational workflows, ensuring your safety is grounded in fundamental chemical understanding.

Mechanistic Toxicology: The "Why" Behind the Hazard

To select the appropriate PPE, one must first understand the chemical causality of the hazard. 3-(4-Methylphenyl)pent-2-enoic acid contains an electrophilic alkene conjugated with a carboxylic acid. This structural arrangement makes the molecule a potent Michael acceptor.

When exposed to biological tissues (skin, eyes, or the respiratory tract), the α,β -unsaturated system can undergo a with biological nucleophiles[2]—specifically, the sulfhydryl (-SH) groups of cysteine residues and primary amines (-NH 2​ ) in cellular proteins. This covalent modification disrupts protein function, triggering cellular stress and the localized inflammation clinically observed as severe irritation (GHS Hazard Statements H315, H319, and H335)[3].

ToxicityMechanism Chem 3-(4-Methylphenyl) pent-2-enoic acid (Michael Acceptor) Reaction Hetero-Michael Addition Chem->Reaction Protein Biological Nucleophiles (e.g., Cysteine -SH) Protein->Reaction Adduct Covalent Protein Adduct Formation Reaction->Adduct Irritation Tissue Inflammation (H315, H319, H335) Adduct->Irritation

Mechanistic pathway of toxicity via hetero-Michael addition to biological nucleophiles.

Quantitative Hazard Profile and PPE Specifications

By understanding the mechanism of action, we can logically deduce the necessary physical barriers required to prevent exposure.

Table 1: Chemical Properties and Hazard Profile
Property / HazardSpecificationCausality / Impact
CAS Number 21758-09-8Unique chemical identifier for the p-Tolyl derivative.
Molecular Class α,β -Unsaturated AcidDefines the electrophilic reactivity and toxicity mechanism.
H315 Causes skin irritationCovalent binding to epidermal proteins upon contact.
H319 Causes serious eye irritationRapid reaction with nucleophile-rich corneal tissues.
H335 May cause respiratory irritationAerosolized powder reacts with mucosal linings in the lungs.
Table 2: PPE Requirements and Mechanistic Justification
PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against non-polar aromatic rings and polar carboxylate groups, preventing dermal Michael addition.
Eye Protection Snug-fitting Safety Goggles (EN 166)Prevents airborne particulate matter from contacting the highly sensitive, aqueous environment of the eye.
Respiratory N95/P3 Particulate RespiratorFilters fine crystalline dust, preventing inhalation and subsequent respiratory tract inflammation if handled outside a hood.
Body Protection Flame-resistant Lab CoatProvides a secondary physical barrier against accidental spills or static-driven powder dispersion.

Self-Validating Operational Workflow

Do not rely on assumptions when handling reactive scaffolds. The following protocol is designed as a self-validating system, ensuring that each safety measure is actively confirmed before proceeding to the next step.

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood (>100 fpm) PPE 2. PPE Donning Nitrile, Goggles, Lab Coat Start->PPE Weigh 3. Material Transfer Use Anti-Static Spatula PPE->Weigh Clean 4. Decontamination Wipe with mild base Weigh->Clean Dispose 5. Waste Disposal Seal in hazardous bin Clean->Dispose

Standard operational workflow for the safe handling and disposal of the chemical.

Protocol 1: Precision Weighing and Transfer
  • Pre-Operational Validation: Ensure the chemical fume hood is operational.

    • Self-Validation Step: Before opening the chemical container, hold a Kimwipe at the sash of the fume hood. If the tissue is not actively pulled inward, the airflow is insufficient (<100 fpm). Do not proceed.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

  • Weighing Execution: Open the container only inside the validated fume hood. Use an anti-static weighing spatula.

    • Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization and inhalation exposure when transferred to the balance.

  • Post-Transfer Decontamination: Once the desired mass is transferred and the primary container is sealed, wipe down the immediate workspace with a mildly alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The alkaline environment deprotonates any residual carboxylic acid, increasing its water solubility and facilitating complete removal from the workspace.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination.

Protocol 2: Spill Response and Chemical Neutralization
  • Isolation: Immediately halt work and alert nearby personnel. If the spill occurs outside a fume hood, evacuate the immediate 2-meter radius to allow suspended dust to settle.

  • Containment: Do not sweep the powder dry.

    • Causality: Dry sweeping generates airborne dust, exacerbating inhalation hazards.

  • Neutralization and Collection: Lightly dampen a spill pad with a 5% sodium bicarbonate solution and gently place it over the spilled powder. The moisture prevents aerosolization, while the base neutralizes the acid. Carefully scoop the dampened material using a non-sparking tool.

  • Validation of Cleanliness:

    • Self-Validation Step: After cleaning the surface with soap and water, visually inspect the area with a handheld UV lamp (254 nm). Because 3-(4-Methylphenyl)pent-2-enoic acid possesses an extended conjugated aromatic system, residual contamination will often absorb UV light, appearing as dark spots against fluorescent backgrounds.

  • Disposal: Place all contaminated wipes, pads, and collected solid waste into a clearly labeled, sealable hazardous waste container. Dispose of in accordance with local environmental regulations for halogen-free organic solid waste.

References

To ensure absolute scientific integrity and transparency, the mechanistic claims and baseline hazard classifications in this guide are grounded in the following authoritative sources:

  • SAFETY DATA SHEET: Cinnamic acid. Fisher Scientific. Utilized as a baseline structural analog for α,β -unsaturated carboxylic acid GHS hazard classification (H315, H319, H335). URL: [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls. Science.gov. Mechanistic grounding for the hetero-Michael addition toxicity pathway. URL: [Link]

Sources

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